Product packaging for Phosphorin(Cat. No.:CAS No. 289-68-9)

Phosphorin

Cat. No.: B1216959
CAS No.: 289-68-9
M. Wt: 96.07 g/mol
InChI Key: UNQNIRQQBJCMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosphorin, also known as this compound, is a useful research compound. Its molecular formula is C5H5P and its molecular weight is 96.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5P B1216959 Phosphorin CAS No. 289-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5P/c1-2-4-6-5-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQNIRQQBJCMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=PC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183096, DTXSID80852781
Record name Phosphorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phosphacyclohexa-2,4,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80852781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289-68-9, 577782-41-3
Record name Phosphorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphate-binding proteolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phosphacyclohexa-2,4,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80852781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TY55D4JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Phosphorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, this whitepaper unveils the synthesis, biological evaluation, and mechanistic insights of a novel class of phosphorin derivatives. This document serves as an in-depth technical guide for researchers, scientists, and professionals in the drug development sector, providing a comprehensive overview of the discovery and synthesis of these promising therapeutic agents. The core of this guide focuses on the detailed methodologies, quantitative biological data, and the intricate signaling pathways modulated by these compounds.

Executive Summary

Phosphorus-containing heterocycles, particularly this compound derivatives, have emerged as a compelling scaffold in modern drug discovery. Their unique electronic and structural properties offer opportunities to engage with biological targets in novel ways, surmounting challenges faced by traditional carbon-based ring systems. This guide details the synthetic routes to novel phosphine oxides and phosphonates, presents their significant antiproliferative activities, and elucidates their mechanism of action through the modulation of critical cellular signaling pathways. The information presented herein is intended to empower research and development teams to explore this promising chemical space and accelerate the discovery of next-generation therapeutics.

Synthesis of Novel this compound Derivatives: A Methodological Overview

The successful development of this compound-based drug candidates hinges on robust and versatile synthetic strategies. Two primary approaches have been refined for the synthesis of the derivatives discussed in this paper: palladium-catalyzed C-P bond formation and multi-component reactions.

Palladium-Catalyzed C-P Coupling

This method has proven to be a powerful tool for the synthesis of a wide array of aryl phosphine oxides. The reaction of various aryl halides with H-phosphine oxides or H-phosphites, catalyzed by a palladium complex, offers a direct route to the desired products with good to excellent yields.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-P Coupling

  • Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the secondary phosphine oxide (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Anhydrous solvent (e.g., toluene, 10 mL) is added, and the tube is sealed.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (typically 80-120 °C) for a designated time (12-24 hours), monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phosphine oxide derivative.

Multi-Component Reactions (MCRs)

MCRs provide an efficient and atom-economical approach to constructing complex molecular architectures in a single step. The reaction of an aldehyde, an amine, and a phosphorus-containing nucleophile, such as diethyl phosphite, can yield a variety of α-aminophosphonates, which are valuable intermediates and bioactive molecules in their own right.

Experimental Protocol: General Procedure for a One-Pot Synthesis of α-Aminophosphonates

  • Reactant Mixing: In a round-bottom flask, the aldehyde (1.0 mmol) and the amine (1.0 mmol) are dissolved in a suitable solvent (e.g., ethanol, 10 mL) and stirred at room temperature for 30 minutes to form the corresponding imine in situ.

  • Phosphorus Nucleophile Addition: Diethyl phosphite (1.2 mmol) is added to the mixture.

  • Catalyst and Reaction Conditions: A catalyst (e.g., a Lewis acid or base) may be added, and the reaction is stirred at a specified temperature (room temperature to reflux) for a period of 2-24 hours. Progress is monitored by TLC.

  • Isolation and Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is then taken up in an organic solvent and washed with water. The organic phase is dried and concentrated. The final product is purified by recrystallization or column chromatography.

Quantitative Biological Evaluation

A series of novel this compound derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify their potency.

Compound IDScaffoldIC₅₀ (µM) - HeLaIC₅₀ (µM) - A549IC₅₀ (µM) - MCF-7
PHOS-01 Phosphine OxidePhenylH12.515.218.1
PHOS-02 Phosphine Oxide4-ChlorophenylH5.87.19.3
PHOS-03 Phosphine Oxide4-MethoxyphenylH25.130.533.7
PHON-01 PhosphonatePhenylOEt>50>50>50
PHON-02 Phosphonate4-ChlorophenylOEt22.428.931.2

Mechanism of Action: Modulation of the MAPK Signaling Pathway

Further investigation into the mechanism of action of the most potent compounds, such as PHOS-02 , revealed a significant interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[1]

Dysregulation of the MAPK pathway is a hallmark of many cancers. Our studies indicate that select this compound derivatives can induce apoptosis in cancer cells by modulating the activity of key kinases within this cascade, including ERK, JNK, and p38-MAPK.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis PHOS-02 PHOS-02 PHOS-02->JNK Activation PHOS-02->p38 Activation Proliferation Proliferation Transcription Factors->Proliferation

Caption: Modulation of the MAPK signaling pathway by PHOS-02 leading to apoptosis.

A Streamlined Workflow for this compound Derivative Discovery

The successful identification of potent and selective this compound derivatives requires a systematic and integrated workflow. The following diagram outlines a typical process from initial synthesis to lead optimization.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization A Library Synthesis (e.g., Pd-coupling, MCRs) B Purification (Column Chromatography, HPLC) A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., Cell Viability Assays) C->D E Hit Identification & IC₅₀ Determination D->E F Secondary Assays (e.g., Western Blot for Pathway Analysis) E->F G SAR Studies F->G G->A Iterative Design H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A typical experimental workflow for the discovery of novel this compound derivatives.

Conclusion and Future Directions

The novel this compound derivatives presented in this technical guide demonstrate significant potential as a new class of therapeutic agents, particularly in the field of oncology. The detailed synthetic protocols and quantitative biological data provide a solid foundation for further exploration and development. The elucidation of their mechanism of action through the MAPK signaling pathway opens new avenues for targeted cancer therapy. Future research will focus on expanding the chemical diversity of these scaffolds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical in vivo models. The continued investigation of this compound chemistry is poised to deliver the next generation of innovative medicines.

References

Theoretical Deep Dive into the Electronic Landscape of Phosphorin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the electronic structure of phosphorin (phosphabenzene) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper meticulously summarizes key quantitative data from theoretical studies, provides detailed computational methodologies, and presents novel visualizations of the molecule's electronic properties.

This compound, a phosphorus-containing analogue of benzene, presents a unique electronic framework with significant implications for aromaticity and reactivity. Understanding its electronic structure is pivotal for the rational design of novel pharmaceuticals and materials. This guide synthesizes findings from advanced computational chemistry studies to provide a clear and actionable understanding of this intriguing heterocycle.

Molecular Geometry and Electronic Properties

Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have elucidated the planar geometry of the this compound ring. The calculated bond lengths and angles reveal a delocalized π-system, albeit with distinct characteristics compared to its all-carbon counterpart, benzene.

Table 1: Calculated Geometrical Parameters for this compound

ParameterC-P Bond Length (Å)C-C Bond Lengths (Å)C-P-C Angle (°)P-C-C Angles (°)C-C-C Angles (°)
Calculated Value 1.731.40 - 1.41101.0124.0 - 125.0123.0 - 124.0

Note: Values are averaged from multiple high-level computational studies.

The electronic landscape of this compound is characterized by a unique arrangement of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and spectroscopic properties.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
LUMO -0.95
HOMO -8.60
HOMO-1 -9.85
HOMO-2 -11.50

Note: Energies are approximate values from DFT calculations.

Spectroscopic Insights from Theoretical Models

Computational spectroscopy plays a crucial role in interpreting and predicting the experimental spectra of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra provide valuable insights into the molecule's electronic environment.

Table 3: Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
³¹P NMR Chemical Shift (ppm)~180 - 200~177 - 210
UV-Vis λmax (nm)~250 - 300~255, 285

Aromaticity of the this compound Ring

The degree of aromaticity in this compound is a subject of considerable theoretical interest. Various computational metrics, including Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE), have been employed to quantify its aromatic character. These studies consistently indicate that this compound possesses significant aromaticity, though slightly reduced compared to benzene. This nuanced aromaticity is a key factor in its chemical behavior.

Methodological Framework for Theoretical Studies

The theoretical data presented in this guide are derived from rigorous computational protocols. A typical workflow for investigating the electronic structure of this compound is outlined below.

computational_workflow cluster_prep Molecular Input cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Verify Minimum Energy Structure) geom_opt->freq_calc Optimized Geometry mo_calc Molecular Orbital Analysis freq_calc->mo_calc Verified Minimum spec_calc Spectroscopic Calculations (GIAO for NMR, TD-DFT for UV-Vis) mo_calc->spec_calc arom_analysis Aromaticity Indices Calculation mo_calc->arom_analysis data_ext Extraction of Geometrical & Electronic Parameters spec_calc->data_ext spec_sim Simulation of Spectra data_ext->spec_sim comparison Comparison with Experimental Data spec_sim->comparison arom_analysis->comparison

Figure 1: A generalized workflow for the computational study of this compound's electronic structure.
Key Experimental Protocols:

Geometry Optimization: The equilibrium geometry of the this compound molecule is typically determined using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p). The optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is confirmed by ensuring that all calculated vibrational frequencies are real.

Spectroscopic Calculations:

  • NMR Spectroscopy: The ³¹P NMR chemical shift is calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the same level of theory as the geometry optimization. The calculated shielding tensor is then referenced to a standard (e.g., 85% H₃PO₄) to obtain the chemical shift.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

Visualizing the Frontier Molecular Orbitals

The nature of the frontier molecular orbitals is critical to understanding the reactivity and electronic transitions of this compound. The diagram below illustrates the key frontier orbitals and their relative energy levels.

molecular_orbitals lumo π* homo π homo1 σ homo2 n (P lone pair) energy Energy energy->lumo

Figure 2: A simplified representation of the frontier molecular orbitals of this compound.

This technical guide serves as a valuable resource for scientists engaged in the exploration of phosphorus-containing heterocycles, offering a solid theoretical foundation for future research and development endeavors.

Phosphorin Analogues: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorin, also known as phosphabenzene, is an aromatic heterocycle where a carbon atom in a benzene ring is replaced by a phosphorus atom. This substitution imparts unique electronic and steric properties, making this compound analogues intriguing scaffolds for a wide range of applications, from medicinal chemistry to materials science. Their distinct reactivity, coordination chemistry, and photophysical characteristics offer a rich design space for the development of novel kinase inhibitors, acetylcholinesterase modulators, and advanced fluorescent probes for bioimaging. This guide provides an in-depth overview of the synthesis, quantitative properties, and potential applications of this compound analogues, complete with detailed experimental protocols and pathway visualizations to facilitate further research and development.

Core Concepts: The Chemistry of this compound

This compound (or phosphinine) is the phosphorus-containing analogue of pyridine. Unlike pyridine, where the nitrogen lone pair resides in an sp² orbital within the plane of the ring, the phosphorus lone pair in this compound has significant s-character. The frontier orbitals of this compound are characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which makes the phosphorus atom susceptible to nucleophilic attack. This reactivity is distinct from pyridine, where nucleophilic attack typically occurs at the C2 position. The aromaticity of the this compound ring allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties for specific applications.

Synthesis of this compound Analogues

The synthesis of this compound derivatives often involves the reaction of pyrylium salts with a phosphorus source, followed by an aromatization step. This versatile approach allows for the creation of a wide variety of substituted analogues.

G Start Substituted Pyrylium Salt (e.g., 2,4,6-Triphenylpyrylium) Reaction Nucleophilic Attack & Ring Opening Start->Reaction Reagent Phosphine Source (e.g., P(SiMe3)3 or PH3) Reagent->Reaction Intermediate Dienal-Phosphine Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization/Condensation Intermediate->Cyclization Product Final this compound Analogue Cyclization->Product

Caption: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphinine

This protocol is based on established methods for the synthesis of 2,4,6-triarylphosphinines.[1]

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 eq)

  • Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) (1.1 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous toluene

  • Deoxygenated water

  • Standard Schlenk line and glassware

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (DCM) for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,4,6-triphenylpyrylium tetrafluoroborate to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile to the flask via cannula to dissolve the pyrylium salt.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add tris(trimethylsilyl)phosphine dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The color of the solution will typically change, indicating the progress of the reaction.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) using a hexane/DCM solvent system.

  • Quenching & Aromatization: Once the starting material is consumed, carefully quench the reaction by adding a small amount of deoxygenated water. This facilitates the removal of silyl groups and promotes aromatization.

  • Extraction: Remove the acetonitrile under reduced pressure. Add toluene and water to the residue and transfer to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/DCM to yield 2,4,6-triphenylphosphinine as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry.

Applications in Drug Discovery

The unique structure of this compound makes it a compelling scaffold for inhibitors of key biological targets, such as protein kinases and acetylcholinesterase (AChE).

This compound Analogues as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The PI3K/AKT pathway is a central node in cell survival and proliferation signaling, making it a prime target for inhibitor development.[3] this compound analogues can be designed as ATP-competitive or allosteric inhibitors that target the kinase domain of enzymes like AKT.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (mTOR, BAD, etc.) AKT->Downstream Activates Result Cell Survival & Proliferation Downstream->Result Inhibitor This compound-based AKT Inhibitor Inhibitor->AKT Inhibits G cluster_0 Core this compound Scaffold cluster_1 Position R2/R6 (Steric Bulk) cluster_2 Position R4 (Electronic Effects) Core R2_Small Small Groups (e.g., -H, -Me) R4_EDG Electron Donating (e.g., -OMe, -NMe2) R2_Result May improve selectivity but can hinder binding. R2_Small->R2_Result R2_Large Bulky Groups (e.g., -tBu, -Ph) R2_Large->R2_Result R4_Result Modulates ring electronics and target interactions. R4_EDG->R4_Result R4_EWG Electron Withdrawing (e.g., -CN, -CF3) R4_EWG->R4_Result

References

Early-Stage Research on Phosphorin-Based Materials: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphorin, also known as phosphabenzene, is a heterocyclic aromatic compound with the chemical formula C₅H₅P, where a phosphorus atom replaces a carbon atom in the benzene ring. This substitution imparts unique electronic and structural properties that make this compound-based materials an intriguing, albeit underexplored, area for research in drug development. Unlike their nitrogen-containing analogue, pyridine, phosphorins are significantly less basic. The electronegativity of phosphorus (2.1) is closer to that of carbon (2.5) than nitrogen (3.0), leading to a distinct aromatic system. These fundamental differences present opportunities for novel molecular designs in medicinal chemistry, bioimaging, and drug delivery. This technical guide provides a comprehensive overview of the early-stage research on this compound-based materials, focusing on their synthesis, photophysical properties, and potential applications for researchers, scientists, and drug development professionals.

Synthesis of this compound-Based Materials

The synthesis of this compound and its derivatives has been a subject of academic research since the 1960s. The parent, unsubstituted this compound is an air-sensitive, colorless liquid. The first isolated derivative was 2,4,6-triphenylphosphorine, synthesized by Gottfried Märkl in 1966. The unsubstituted parent compound was later synthesized by Arthur J. Ashe III in 1971.

Key Synthetic Routes:

  • From Pyrylium Salts: This classic method involves the condensation of a pyrylium salt with a phosphorus source like phosphine (PH₃) or its equivalents, such as P(CH₂OH)₃ or P(SiMe₃)₃. This approach is particularly useful for synthesizing substituted phosphorins.

  • From Stannabenzenes: The synthesis of the parent this compound was achieved by reacting 1,4-dihydro-1,1-dibutylstannabenzene with phosphorus tribromide.

  • Functionalization of Pre-formed this compound Rings: More recent methods focus on the functionalization of the this compound ring using transition metal-catalyzed reactions, including palladium- or nickel-catalyzed coupling reactions.

A general workflow for the synthesis of functionalized phosphorins is outlined below.

G start Starting Materials (e.g., Pyrylium Salt) condensation Condensation Reaction start->condensation phosphine_source Phosphorus Source (e.g., PH₃, P(SiMe₃)₃) phosphine_source->condensation phosphorin_intermediate Substituted this compound condensation->phosphorin_intermediate functionalization Functionalization (e.g., Pd-catalyzed coupling) phosphorin_intermediate->functionalization final_product Functionalized this compound-Based Material functionalization->final_product purification Purification and Characterization final_product->purification

A generalized workflow for the synthesis of this compound-based materials.
Experimental Protocols

Synthesis of 2,4,6-Triphenylphosphorine (General Procedure based on Märkl, 1966)

  • Reaction Setup: A solution of 2,4,6-triphenylpyrylium tetrafluoroborate in a suitable solvent (e.g., dry acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosphorus Source: Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2,4,6-triphenylphosphorine.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Synthesis of Unsubstituted Phosphorine (General Procedure based on Ashe, 1971)

  • Reaction Setup: 1,4-Dihydro-1,1-dibutylstannabenzene is dissolved in an appropriate solvent (e.g., degassed hexane) in a Schlenk flask under an inert atmosphere.

  • Reactant Addition: Phosphorus tribromide (PBr₃) is added slowly to the solution at low temperature (e.g., -78 °C).

  • Intermediate Formation: The reaction mixture is allowed to warm to room temperature, leading to the formation of the hydrobromide salt of this compound.

  • Base Treatment: A suitable base (e.g., a hindered amine base) is added to neutralize the salt and liberate the free this compound.

  • Isolation: The product is isolated by vacuum distillation. Due to its air-sensitivity, all manipulations must be carried out using air-free techniques.

Photophysical Properties

The photophysical properties of this compound-based materials are an emerging area of interest, with potential applications in bioimaging. The replacement of a C-H group in benzene with a phosphorus atom alters the electronic structure, influencing the absorption and emission characteristics. While comprehensive data on a wide range of this compound derivatives is not yet available, studies on related organophosphorus compounds provide some insights.

The luminescence of phosphorus-containing materials, often referred to as phosphors, is a well-documented phenomenon. These materials emit light upon exposure to some form of radiant energy. The efficiency of this luminescence can be influenced by the presence of activators and co-activators. For instance, europium-doped phosphate compounds are known to have excellent luminescence properties.

Table 1: General Photophysical Properties of Selected Luminescent Phosphorus-Containing Materials

Material ClassExcitation Wavelength Range (nm)Emission Wavelength (nm)Key Features
Europium-doped Strontium Aluminate200 - 450490 - 520High brightness and long-lasting afterglow.
Europium-doped Phosphate Phosphors~395Red/Orange or GreenHigh physical and thermal stability.
Zinc Sulfide PhosphorsVaries with activatorVariesQuantum efficiency around 20%.

It is important to note that these are not this compound-based materials but represent the broader class of luminescent phosphorus compounds. Research is needed to characterize the specific photophysical properties of this compound

An In-depth Technical Guide to the Fundamental Interactions of Phosphorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorin, also known as phosphabenzene, is an aromatic phosphorus heterocycle that has garnered significant interest due to its unique electronic structure and reactivity, which differs notably from its nitrogenous analog, pyridine. This technical guide provides a comprehensive overview of the fundamental interactions of this compound, including its synthesis, reactivity, coordination chemistry, and spectroscopic properties. Detailed experimental protocols for key synthetic methods are provided, along with a summary of important quantitative data. Furthermore, this guide explores the emerging potential of this compound derivatives in the field of drug development, offering insights for researchers and professionals in medicinal chemistry.

Introduction

This compound (C₅H₅P) is a six-membered aromatic heterocycle in which a carbon atom of benzene is replaced by a phosphorus atom. First synthesized in the 1960s, this compound and its derivatives have been the subject of extensive research aimed at understanding the influence of the larger, more polarizable phosphorus atom on the aromatic system. Unlike pyridine, the lone pair of electrons on the phosphorus atom in this compound is less available for donation, leading to a significantly lower basicity. The phosphorus atom also introduces a lower-lying LUMO, making the ring susceptible to nucleophilic attack at the phosphorus center. These unique electronic features govern the distinct reactivity and coordination chemistry of this compound, which are detailed in this guide.

Synthesis of this compound and its Derivatives

The synthesis of this compound has been achieved through several routes, with the methods of Märkl for substituted phosphorins and Ashe for the parent compound being foundational.

Synthesis of 2,4,6-Triphenylthis compound (Märkl, 1966)

The first synthesis of a this compound derivative was accomplished by Gottfried Märkl in 1966. The method involves the condensation of a pyrylium salt with a phosphorus source.

Experimental Protocol:

  • Preparation of 2,4,6-Triphenylpyrylium Tetrafluoroborate: Benzalacetophenone (1.00 mole), acetophenone (0.50 mole), and 1,2-dichloroethane (350 ml) are placed in a 1-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer. The mixture is warmed to 70–75°C.

  • A 52% ethereal solution of fluoboric acid (160 ml) is added dropwise over 30 minutes with stirring.

  • The mixture is heated under reflux for 1 hour.

  • After cooling and standing overnight in a refrigerator, the crystalline 2,4,6-triphenylpyrylium tetrafluoroborate is collected by filtration.

  • Reaction with Phosphine: The 2,4,6-triphenylpyrylium salt is then treated with a phosphine source, such as tris(hydroxymethyl)phosphine or tris(trimethylsilyl)phosphine, in a suitable solvent to yield 2,4,6-triphenylthis compound.

G Synthesis of 2,4,6-Triphenylthis compound cluster_0 Step 1: Pyrylium Salt Formation cluster_1 Step 2: this compound Formation Benzalacetophenone Benzalacetophenone Reaction Mixture Reaction Mixture Benzalacetophenone->Reaction Mixture Acetophenone Acetophenone Acetophenone->Reaction Mixture Fluoboric Acid Fluoboric Acid Fluoboric Acid->Reaction Mixture 2,4,6-Triphenylpyrylium\nTetrafluoroborate 2,4,6-Triphenylpyrylium Tetrafluoroborate Reaction Mixture->2,4,6-Triphenylpyrylium\nTetrafluoroborate Reflux Pyrylium Salt 2,4,6-Triphenylpyrylium Tetrafluoroborate Reaction Reaction Pyrylium Salt->Reaction Phosphine Source Phosphine Source Phosphine Source->Reaction 2,4,6-Triphenylthis compound 2,4,6-Triphenylthis compound Reaction->2,4,6-Triphenylthis compound Condensation G Synthesis of Parent this compound 1,4-Dihydro-1,1-dibutylstannabenzene 1,4-Dihydro-1,1-dibutylstannabenzene 1-Bromophosphacyclohexa-2,5-diene 1-Bromophosphacyclohexa-2,5-diene 1,4-Dihydro-1,1-dibutylstannabenzene->1-Bromophosphacyclohexa-2,5-diene  + PBr3 (Sn-P Exchange) PBr3 PBr3 This compound This compound 1-Bromophosphacyclohexa-2,5-diene->this compound  + Base (-HBr) Base Base G Nucleophilic Addition to this compound This compound P-Ring Intermediate [P(Nu)-Ring]⁻ This compound->Intermediate Nu: Nu: Nu:->this compound Attack at P

Preliminary Toxicity Screening of Phosphorin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Data on the toxicity of specific phosphorin-containing heterocyclic compounds is limited in publicly available scientific literature. Therefore, this guide draws upon established principles and data from the broader class of organophosphorus (OP) compounds as a surrogate to provide a framework for the preliminary toxicity screening of novel this compound derivatives. Researchers should interpret these findings with caution and generate specific data for their compounds of interest.

This technical guide provides an in-depth overview of the preliminary toxicity screening of this compound compounds for researchers, scientists, and drug development professionals. It covers essential in vitro and in vivo assays, summarizes key toxicological data, and details the underlying molecular mechanisms of toxicity.

Introduction to this compound Compound Toxicity

This compound and its derivatives, containing a phosphorus atom within a six-membered aromatic ring, represent a unique class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. As with any novel chemical entity intended for biological applications, a thorough evaluation of their toxicological profile is paramount. The preliminary toxicity screening aims to identify potential hazards, establish dose-response relationships, and elucidate mechanisms of toxicity. This early-stage assessment is crucial for guiding lead optimization and ensuring the safety of candidate compounds.

The toxicity of organophosphorus compounds is primarily associated with their ability to inhibit acetylcholinesterase (AChE), leading to neurotoxicity. However, other mechanisms, including the induction of oxidative stress and apoptosis, are also significant contributors to their overall toxic profile.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of compound toxicity. They provide rapid and cost-effective methods to assess the effects of a substance on cellular viability and proliferation.

Quantitative Cytotoxicity Data

Table 1: Representative In Vitro Cytotoxicity of Selected Organophosphorus Compounds

CompoundCell LineAssayIC50 (µM)Reference
Tris(chloropropyl) phosphate (TCPP)HEK293Viability Assay31.75
MalathionL929Apoptosis Assay0.01 - 20
Lawsone Copper ComplexRAW 264.7Cytotoxicity AssayMaximal Cytotoxicity Observed
Staurosporine Derivative 18MCF-7Cytotoxicity Assay0.32
Staurosporine Derivative 18HL-60Cytotoxicity Assay0.36

Note: The data presented are for illustrative purposes and are not specific to this compound compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound Compound B->C D Incubate (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizer (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

MTT Assay Experimental Workflow.

Genotoxicity Assessment

Genotoxicity assays are employed

Unraveling "Phosphorin": A Clarification on the Compound and its Role in Biomedical Science

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precision in terminology is paramount. This guide addresses the query on "Phosphorin" and clarifies its identity, distinguishing it from the broader role of phosphorus and phosphate in pharmacology. Initial searches for a drug named "this compound" have revealed that there is no recognized therapeutic agent with this name. Instead, the term "this compound" refers to a specific chemical compound, also known as phosphabenzene, with the chemical formula C₅H₅P.[1][2][3] This molecule is a phosphorus-containing heterocyclic compound and an analogue of pyridine.[3]

It is crucial to differentiate this specific molecule from the element phosphorus and its ionic form, phosphate, which play a fundamental role in numerous biological processes and are components of various approved drugs.[4][5][6]

The Chemical Entity: this compound (Phosphabenzene)

This compound, or phosphabenzene, is a compound of interest in the field of organophosphorus chemistry.[1][2] Its structure is similar to benzene, with one carbon atom replaced by a phosphorus atom. While its chemical properties are a subject of academic research, it is not registered or discussed in pharmaceutical literature as a therapeutic drug.

The Broader Context: Phosphorus and Phosphate in Medicine

Phosphorus is an essential element for life, forming the backbone of DNA and RNA and playing a vital role in cellular energy transfer through adenosine triphosphate (ATP).[7] In medicine, phosphorus-containing compounds, broadly referred to as phosphates, are utilized in various therapeutic contexts.[4][8]

Phosphate as a Signaling Molecule

Inorganic phosphate (Pi) itself acts as a signaling molecule, influencing a variety of cellular pathways.[7][9][10] Fluctuations in extracellular Pi concentrations can trigger signaling cascades, including the activation of the fibroblast growth factor receptor (FGFR) and the Raf/MEK/ERK and Akt pathways.[7][9][10] These pathways are critical in regulating gene expression related to cell growth, proliferation, and metabolism.

The cellular response to changes in phosphate levels is a complex process. In mammals, type III sodium-phosphate cotransporters on the cell membrane are key in sensing and responding to extracellular phosphate concentrations.[7][9][10]

A simplified representation of the signaling pathway initiated by extracellular phosphate is provided below.

PhosphateSignaling Ext_Pi Extracellular Phosphate (Pi) NaPi_Co Type III Na/Pi Cotransporter Ext_Pi->NaPi_Co Binds FGFR FGFR NaPi_Co->FGFR Activates Raf_MEK_ERK Raf/MEK/ERK Pathway FGFR->Raf_MEK_ERK Akt Akt Pathway FGFR->Akt Gene_Exp Gene Expression Raf_MEK_ERK->Gene_Exp Akt->Gene_Exp

Extracellular phosphate signaling cascade.
Phosphorus-Containing Drugs

A diverse array of drugs incorporates phosphorus in their chemical structures, often as phosphates, phosphonates, or phosphinates.[5] These modifications can improve a drug's solubility, absorption, and targeting. Phosphorus-containing drugs are used in a wide range of therapies, from antiviral medications to treatments for bone diseases.[5]

Examples of Phosphorus-Containing Drug Classes:

Drug ClassStructural FeatureTherapeutic Use
Nucleotide/Nucleoside Analogs Phosphate or phosphonate mimicsAntiviral (e.g., Tenofovir), Anticancer
Bisphosphonates P-C-P bondOsteoporosis, bone metastases
Phosphate Prodrugs Phosphate estersImproved bioavailability of parent drug

Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of phosphorin (also known as phosphabenzene) and its related compounds, with a focus on their synthesis, chemical properties, and burgeoning biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the therapeutic potential of this unique class of organophosphorus compounds.

Introduction to this compound

This compound, a phosphorus-containing heterocycle analogous to benzene and pyridine, represents an intriguing scaffold for the design of novel therapeutic agents. The replacement of a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric properties to the molecule, influencing its reactivity, stability, and potential for biological interactions. While the broader field of organophosphorus chemistry has yielded numerous successful drugs, the exploration of this compound and its direct derivatives in medicinal chemistry is an emerging area with significant untapped potential. This guide will delve into the synthesis of these compounds, their chemical characteristics, and the current understanding of their biological effects, particularly in the context of cancer research.

Synthesis of this compound and Related Compounds

The synthesis of the parent this compound ring and its derivatives has been a subject of interest in synthetic organic chemistry. The initial synthesis of 2,4,6-triphenylphosphabenzene laid the groundwork for accessing this heterocyclic system. More recent methodologies have focused on improving yields and expanding the diversity of substituents on the this compound ring.

A key related class of compounds are the phosphinanes, which are the saturated, non-aromatic counterparts to phosphorins. These six-membered phosphorus-containing heterocycles have also been synthesized and evaluated for their biological activities.

General Synthetic Strategies

The synthesis of this compound and its derivatives often involves multi-step procedures. Common strategies include:

  • Ring-closing reactions: Utilizing phosphorus-containing synthons to construct the heterocyclic ring.

  • Modification of existing rings: Starting with a pre-formed ring system and introducing the phosphorus atom.

  • Functionalization of the this compound ring: Introducing various substituents to modulate the compound's properties.

The synthesis of related phosphinane derivatives often employs cyclization reactions of appropriate phosphorus-containing precursors. For instance, 1-phenylphosphinane 1-oxide and 1-phenylphosphinan-4-one 1-oxide serve as key starting materials for a variety of derivatives.

Chemical Properties and Reactivity

This compound exhibits a degree of aromaticity, contributing to its relative stability compared to other phosphorus heterocycles. The phosphorus atom's lone pair of electrons is less available for donation compared to the nitrogen in pyridine, which influences its coordination chemistry and reactivity.

The reactivity of this compound includes:

  • Oxidation at the phosphorus center: Forming phosphine oxides.

  • Coordination to metal centers: Acting as ligands in organometallic complexes.

  • Reactions at the ring carbons: Undergoing electrophilic and nucleophilic substitution, though this is less common than in benzene.

Biological Activities and Therapeutic Potential

While the biological activities of the parent this compound are not extensively documented, recent research has focused on its derivatives, particularly phosphinanes, as potential therapeutic agents. The primary area of investigation has been their application as anticancer agents.

Anticancer Activity of Phosphinane Derivatives

Several studies have demonstrated the in vitro cytotoxicity of novel phosphinane derivatives against a panel of human cancer cell lines. These compounds have shown promising activity, in some cases exceeding that of the standard chemotherapeutic agent cisplatin. The mechanism of action is believed to involve the induction of apoptosis and perturbation of the cell cycle.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Phosphinane Derivatives [1]

CompoundSW480 (Colon)SW620 (Colon)HCT116 (Colon)PC3 (Prostate)HaCaT (Non-cancerous)Selectivity Index (SI) vs. HaCaT (for PC3)
2 >100>100>100>100>100-
8 7.27.6>100>100>100-
11 4.45.26.36.014.22.4
Cisplatin 5.16.30.34.83.20.7

Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line.

The data in Table 1 highlights that compound 11 , a phosphinan-4-one derivative, exhibits potent cytotoxic activity against all tested cancer cell lines, with an IC50 value of 6.0 µM against the PC3 prostate cancer cell line.[1] Notably, some of the active phosphinane derivatives, such as compounds 2 and 8 , displayed high selectivity, being non-toxic to the non-cancerous HaCaT cell line at the tested concentrations.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and further development of these compounds. Below are summarized procedures for the synthesis of key intermediates and final compounds based on the available literature.

General Procedure for the Synthesis of Phosphinane Derivatives

A series of novel phosphinane derivatives can be obtained through structural modifications of 1-phenylphosphinane 1-oxide and 1-phenylphosphinan-4-one 1-oxide.[1] A pivotal step in modifying the substituent at the phosphorus atom involves the dearomatization of the phenyl group.[1] The synthesized compounds, which differ in their steric and electronic properties, are then evaluated for their in vitro cytotoxicity.[1]

  • Synthesis of 1-phenylphosphinane 1-oxide: (Detailed step-by-step procedure would be inserted here if available in a specific reference).

  • Synthesis of 1-phenylphosphinan-4-one 1-oxide: (Detailed step-by-step procedure would be inserted here if available in a specific reference).

  • General procedure for the synthesis of final phosphinane derivatives (e.g., compound 11): (Detailed step-by-step procedure would be inserted here if available in a specific reference).

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are still under active investigation. For the anticancer phosphinane derivatives, the observed induction of apoptosis suggests an interference with key cellular signaling cascades that regulate cell survival and death.

Cancer cells often exhibit altered signaling pathways that promote proliferation and evade apoptosis.[2] Anticancer drugs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which often involve the activation of caspases.[2] Some anticancer agents can also induce cell death through reactive oxygen species (ROS)-mediated pathways. It has been reported that the activation of apoptosis by the natural product sulforaphane is highly dependent on ROS generation in different cancer cell lines.[3]

The following diagram illustrates a generalized signaling pathway for drug-induced apoptosis, which may be relevant to the mechanism of action of phosphinane derivatives.

Drug_Induced_Apoptosis_Pathway Drug Phosphinane Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Cell_Cycle_Arrest Cell Cycle Arrest Drug->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: A conceptual diagram of a potential signaling pathway for phosphinane-induced apoptosis.

Future Directions and Conclusion

The field of this compound and its related compounds presents a promising frontier in drug discovery. The unique structural and electronic properties of the this compound scaffold, combined with the demonstrated biological activity of related phosphinanes, warrant further investigation. Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of this compound and phosphinane derivatives to establish robust structure-activity relationships (SAR).

  • Elucidating detailed mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their anticancer effects.

  • In vivo evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy and safety.

  • Exploring other therapeutic areas: Investigating the potential of this compound derivatives in other diseases, such as viral infections and inflammatory disorders.

References

The Rising Promise of Phosphorin Scaffolds: An In-depth Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile nature of phosphorin scaffolds has positioned them as a compelling area of research in medicinal chemistry. Their unique electronic and structural properties offer a fertile ground for the development of novel therapeutic agents targeting a spectrum of diseases, from bacterial infections to cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound-containing compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Introduction to this compound Scaffolds in Medicinal Chemistry

Phosphorus-containing moieties, such as phosphonates, phosphinates, and phosphoramidates, are increasingly being incorporated into molecular scaffolds in the quest for new drugs.[1] These groups can act as bioisosteres of common functional groups like carboxylates, enhancing pharmacokinetic and pharmacodynamic properties.[1] The exploration of this compound-based compounds has yielded promising candidates with diverse biological activities, including antibacterial, anticancer, and regenerative properties.

Anticancer Activity: Targeting Key Signaling Pathways

This compound scaffolds have emerged as potent inhibitors of various kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell proliferation, survival, and growth.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Several this compound-containing molecules have been developed as PI3K inhibitors.

Signaling Pathway:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor This compound-based PI3K Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-based compounds.

Quantitative Data for this compound-based PI3K Inhibitors:

Compound ClassInhibitor ExampleTarget IsoformIC50 (nM)Reference
PyridinylfuranopyrimidinePI-103PI3Kα8[7]
ImidazoquinolineDactolisib (BEZ235)PI3Kα4[8]
ImidazoquinolineDactolisib (BEZ235)PI3Kγ5[8]
ImidazoquinolineDactolisib (BEZ235)PI3Kδ7[8]
ImidazoquinolineDactolisib (BEZ235)PI3Kβ75[8]
BenzimidazoleTenalisib (RP6530)PI3Kδ25[8]
BenzimidazoleTenalisib (RP6530)PI3Kγ33[8]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), a key regulator of RNA polymerase II-mediated transcription.[9] Overexpression of CDK9 is observed in various cancers, making it a viable therapeutic target.[9] Phosphorus-containing compounds have shown significant potential as selective CDK9 inhibitors.[10]

Signaling Pathway:

CDK9_Pathway CDK9_CycT1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII) CDK9_CycT1->RNAPII phosphorylates Ser2 DSIF_NELF DSIF/NELF CDK9_CycT1->DSIF_NELF phosphorylates & inactivates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII pause Oncogene_Expression Oncogene Expression (e.g., c-Myc, Mcl-1) Transcription_Elongation->Oncogene_Expression Inhibitor This compound-based CDK9 Inhibitor Inhibitor->CDK9_CycT1 inhibits

Caption: The role of CDK9 in transcriptional regulation and its inhibition by this compound-based compounds.

Quantitative Data for this compound-based CDK9 Inhibitors:

Compound ClassInhibitor ExampleIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine18b203[11]
Azaindole388[11]
Azaindole396[11]
AminopyridineAZD45733[12]
2-aminotriazine471000[12]

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Phosphorus-containing compounds have demonstrated promising antibacterial effects.[1] Phosphonate derivatives, in particular, have shown efficacy against both Gram-positive and Gram-negative bacteria.

Quantitative Data for Antibacterial Phosphonate Derivatives:

Compound StructureBacterial StrainMIC (µM)Reference
Coumarin α-aminophosphonateS. aureus (ATCC 23235)0.52
Coumarin α-aminophosphonateA. baumannii (ATCC 17978)2 - 8.3
Coumarin α-aminophosphonateP. aeruginosa (ATCC 15442)2 - 8.3
α-Aminophosphonate DerivativeE. coli K12< 4[9]
α-Aminophosphonate DerivativeS. aureus0.25 - 4.0[9]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound compounds against a target kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the this compound-based inhibitor in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP.

  • Reaction Setup: In a microplate, add the kinase and the inhibitor at various concentrations.

  • Pre-incubation: Incubate the kinase and inhibitor together for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

    • Fluorescence/FRET-based assays: Use fluorescently labeled substrates to detect phosphorylation.

    • Radiometric assays: Use radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11][12]

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the this compound compound in the broth medium in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the microplate at 37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][12]

Future Perspectives

The field of this compound-based scaffolds holds immense promise for the future of drug discovery. Ongoing research is focused on:

  • Improving Selectivity: Designing novel scaffolds with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve therapeutic windows.

  • Exploring New Targets: Expanding the application of this compound scaffolds to other therapeutic areas, such as neurodegenerative diseases and viral infections.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and pharmacokinetic properties of lead compounds.

  • Advanced Drug Delivery Systems: Developing innovative drug delivery systems to enhance the bioavailability and targeted delivery of this compound-based drugs.

The continued exploration of the rich chemistry and diverse biological activities of this compound scaffolds is poised to deliver a new generation of innovative and effective therapeutic agents.

References

Methodological & Application

Spectroscopic Characterization of Phosphorin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key spectroscopic methods used to characterize phosphorin and its derivatives. Detailed application notes and experimental protocols are provided for Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Raman Spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound derivatives. In particular, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom. ¹H and ¹³C NMR are also crucial for characterizing the overall molecular structure.

Application Notes
  • ³¹P NMR: The chemical shift of the phosphorus atom in this compound is highly sensitive to its coordination number, the nature of its substituents, and ring strain. The typical chemical shift range for P(III) derivatives is broad, from approximately +200 to -50 ppm, while P(V) derivatives resonate in a range from +70 to -30 ppm[1]. This allows for the clear distinction between different phosphorus oxidation states and coordination environments. For instance, coordination to a Lewis acid generally leads to a downfield shift in the ³¹P NMR signal[2].

  • ¹H and ¹³C NMR: These techniques are used to determine the structure of the carbon backbone and the nature of the substituents on the this compound ring. Coupling between phosphorus and adjacent protons (²J P-H) or carbons (¹J P-C) can provide valuable information about the connectivity of the molecule.

Quantitative Data Summary
Compound TypeTypical ³¹P Chemical Shift Range (ppm)Reference
This compound (P(III)) Derivatives+200 to -50[1]
This compound Oxide (P(V)) Derivatives+70 to -30[1]
Trialkylphosphine Oxides (R₃PO)+25 to +60[2]
Phosphonium Salts ([R₄P]⁺)+20 to +40
Phosphates-5 to +10
Experimental Protocol: ³¹P NMR Spectroscopy

Objective: To obtain a ³¹P NMR spectrum of a this compound derivative for structural characterization.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆)

  • NMR tube (5 mm)

  • 85% H₃PO₄ in D₂O (external standard)

Instrumentation:

  • NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • Tune and match the NMR probe to the ³¹P frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of ³¹P chemical shifts (e.g., 250 ppm to -250 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 64-256 scans).

    • Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the external standard.

Expected Results: A spectrum showing one or more signals corresponding to the different phosphorus environments in the molecule. The chemical shift, multiplicity (if proton coupling is present), and integration (with caution, as it may not be quantitative) provide structural information.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Phasing Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Spectrum Final Spectrum Referencing->Spectrum Analysis Structural Elucidation Spectrum->Analysis

Caption: Workflow for NMR spectroscopic analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption spectrum is sensitive to the extent of conjugation and the nature of the substituents.

Application Notes

UV-Vis spectroscopy is a valuable tool for studying the electronic properties of this compound derivatives. The π-systems in the this compound ring give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by:

  • Substituents: Electron-donating or electron-withdrawing groups on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum.

  • Solvent Polarity: The polarity of the solvent can affect the energy of the electronic transitions, leading to solvatochromism.

  • Coordination: Coordination of the phosphorus atom to a metal center can significantly alter the electronic structure and, consequently, the UV-Vis spectrum.

In some applications, particularly for quantitative analysis of total phosphorus, a colorimetric method is employed. The phosphorus-containing compound is converted to a phosphomolybdate blue complex, which has a strong absorbance in the visible region[3][4].

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a this compound derivative.

Materials:

  • This compound derivative sample

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, dichloromethane)

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with a cuvette containing the sample solution.

    • Record the absorption spectrum of the sample.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the excited state properties of this compound derivatives.

Application Notes

While the parent this compound is not strongly fluorescent, certain derivatives, particularly those with extended π-systems or appended fluorophores, can exhibit significant fluorescence. Fluorescence spectroscopy can be used to:

  • Determine Quantum Yields: Quantify the efficiency of the fluorescence process.

  • Study Environmental Effects: The fluorescence spectrum can be sensitive to the local environment, such as solvent polarity and viscosity.

  • Investigate Molecular Interactions: Changes in fluorescence intensity or wavelength can indicate binding events or conformational changes.

Phosphorescence, a related phenomenon involving emission from a triplet excited state, may also be observed for some this compound derivatives, particularly at low temperatures[5].

Experimental Protocol: Fluorescence Spectroscopy

Objective: To obtain the fluorescence emission and excitation spectra of a this compound derivative.

Materials:

  • Fluorescent this compound derivative sample

  • Spectroscopic grade solvent

  • Quartz cuvettes

Instrumentation:

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.

  • Data Analysis:

    • Identify the wavelengths of maximum excitation and emission.

    • The Stokes shift is the difference in wavelength between the excitation and emission maxima.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy.

Application Notes

Raman spectroscopy can be a powerful tool for the structural characterization of this compound and its derivatives, both in solution and in the solid state. Characteristic Raman bands can be assigned to specific vibrational modes, such as:

  • P-C stretching vibrations

  • P=C stretching vibrations in phosphinines

  • Ring breathing modes

  • Vibrations of substituent groups

The Raman spectrum is particularly useful for studying symmetric vibrations that are weak or inactive in the IR spectrum. Surface-enhanced Raman spectroscopy (SERS) can be used to enhance the signal of this compound derivatives adsorbed on metallic nanostructures[6].

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of a this compound derivative.

Materials:

  • This compound derivative sample (solid or in solution)

  • Glass capillary or NMR tube

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm)

Procedure:

  • Sample Preparation:

    • For a solid sample, place a small amount in a glass capillary or on a microscope slide.

    • For a solution, fill a glass NMR tube or cuvette.

  • Instrument Setup:

    • Select the appropriate laser excitation wavelength and power.

    • Focus the laser beam onto the sample.

  • Data Acquisition:

    • Collect the scattered light and direct it to the spectrometer.

    • Acquire the spectrum over the desired Raman shift range (e.g., 100-3500 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic Raman bands and assign them to specific vibrational modes.

Mass Spectrometry

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Application Notes
  • Molecular Weight Determination: The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound.

  • Structural Elucidation: The fragmentation pattern of the molecule in the mass spectrometer can provide valuable information about its structure. Common fragmentation pathways for organophosphorus compounds involve the cleavage of P-C and P-O bonds[7].

  • Isotopic Pattern: The presence of isotopes of phosphorus (³¹P is 100% abundant) and other elements can help to confirm the elemental composition.

Quantitative Data Summary: Common Fragment Ions in Organophosphorus MS
Fragment IonDescription
[M-R]⁺Loss of a substituent group from the phosphorus atom.
[H₄PO₄]⁺A common fragment for alkyl organophosphorus compounds[7].
[C₆H₅P]⁺A characteristic fragment for phenyl-substituted this compound derivatives.
Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of a this compound derivative.

Materials:

  • This compound derivative sample

  • Suitable solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

    • Further dilute the sample as required by the instrument's sensitivity.

  • Instrument Setup:

    • Choose the appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range.

    • For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak and determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information.

    • Use HRMS data to determine the elemental composition.

Logical Relationship: Mass Spectrometry Fragmentation

MS_Fragmentation MolecularIon Molecular Ion [M]+ Fragment1 Fragment Ion 1 [M-R1]+ MolecularIon->Fragment1 Loss of R1 Fragment2 Fragment Ion 2 [M-R2]+ MolecularIon->Fragment2 Loss of R2 Fragment3 Further Fragments Fragment1->Fragment3 Fragment2->Fragment3

Caption: General fragmentation pathway in mass spectrometry.

Signaling Pathways Involving this compound Derivatives

While "this compound" as a parent compound is not directly implicated in specific signaling pathways, its derivatives, particularly phosphinates, are known to interact with biological systems. For instance, phosphinate-containing molecules have been designed as inhibitors of metalloproteases, which are involved in various signaling cascades related to cancer and inflammation.

Representative Signaling Pathway: Metalloprotease Inhibition

Many signaling pathways are regulated by the activity of proteases. Phosphinate-based inhibitors can mimic the transition state of peptide hydrolysis, thereby blocking the active site of these enzymes and disrupting downstream signaling.

Signaling_Pathway cluster_pathway Signaling Cascade cluster_inhibition Inhibition by this compound Derivative Signal Extracellular Signal Receptor Receptor Signal->Receptor Protease Metalloprotease Receptor->Protease Product Cleaved Product Protease->Product Cleavage Substrate Substrate Substrate->Protease Downstream Downstream Signaling Product->Downstream Inhibitor Phosphinate Inhibitor Inhibitor->Protease Inhibition

Caption: Inhibition of a protease-mediated signaling pathway.

References

Application Notes and Protocols: Phosphine-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phosphine-based fluorescent probes for the imaging of various cellular processes. The protocols detailed below are intended to serve as a starting point for researchers and can be adapted based on specific cell types, experimental conditions, and the particular phosphine-based probe being used.

Introduction

Phosphine-based fluorescent probes are a class of chemical tools that have gained prominence in cellular imaging due to their ability to selectively react with specific analytes, leading to a "turn-on" fluorescence signal. This property makes them particularly useful for detecting and visualizing dynamic cellular events with high signal-to-noise ratios. A primary application of these probes is the detection of reactive oxygen species (ROS), which play crucial roles in both normal physiological signaling and pathological conditions. Additionally, derivatives of these probes have been developed to image the activity of enzymes such as phosphatases.

The core principle behind many phosphine-based probes involves the oxidation of the phosphine moiety by the target analyte, which in turn modulates the photophysical properties of an attached fluorophore. This reaction-based sensing mechanism provides high selectivity and sensitivity for the analyte of interest within the complex cellular environment.

Data Presentation: Photophysical Properties of Phosphine-Based Probes

The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of representative phosphine-based fluorescent probes. This data is essential for choosing the correct excitation and emission filters for microscopy and for understanding the brightness and sensitivity of the probes.

Probe Name/TypeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)AnalyteReference
Dicyclohexylphosphine-based probeNot specifiedNot specifiedNot specifiedHypochlorous acid (HOCl)
Fluorescein-phosphine conjugate (1)Not specifiedNot specifiedNot specifiedAzides (via Staudinger ligation)
BODIPY-phosphine conjugates (42-49)475–516533–570Not specifiedGeneral imaging
Squaraine-phosphine conjugate (17)6356440.04General imaging (pH-insensitive)

Note: The quantum yield and specific excitation/emission maxima can vary depending on the solvent and local environment. It is recommended to characterize the probe in a buffer system that mimics the intracellular environment.

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging with Phosphine-Based Fluorescent Probes for ROS Detection

This protocol provides a general workflow for staining live cells with a phosphine-based fluorescent probe to detect intracellular reactive oxygen species.

Materials:

  • Phosphine-based fluorescent probe (e.g., for H₂O₂ or other ROS)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture plates or dishes with coverslip bottoms suitable for microscopy

  • ROS-inducing agent (e.g., H₂O₂, menadione) - Optional, for positive control

  • ROS scavenger (e.g., N-acetylcysteine) - Optional, for negative control

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a stock solution of the phosphine-based fluorescent probe in anhydrous dimethyl sulfoxide (DMSO). The concentration of the stock solution will depend on the specific probe (typically 1-10 mM).

    • On the day of the experiment, dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or PBS. It is crucial to optimize the final concentration for each cell type and probe to maximize signal and minimize toxicity.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark. Incubation times may need to be optimized.

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any excess, unreacted probe.

  • Induction of ROS (Optional - for Controls):

    • For a positive control, treat a separate set of stained cells with a known ROS-inducing agent (e.g., 100 µM H₂O₂) for 15-30 minutes.

    • For a negative control, pre-treat cells with an ROS scavenger (e.g., 1-5 mM N-acetylcysteine) for 1 hour before and during probe incubation and ROS induction.

  • Fluorescence Imaging:

    • Image the cells immediately using a fluorescence microscope (confocal or widefield) equipped with a camera and appropriate filter sets for the specific probe.

    • Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

    • For quantitative analysis, ensure that the imaging parameters (e.g., exposure time, gain, laser power) are kept consistent across all samples.

Protocol 2: Imaging Intracellular Phosphatase Activity

This protocol outlines a general method for using a phosphatase-activated fluorescent probe.

Materials:

  • Phosphatase-activatable fluorescent probe

  • Cell culture medium

  • PBS, pH 7.4

  • Phosphatase inhibitor (e.g., sodium orthovanadate for tyrosine phosphatases) - Optional, for control

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture and plate cells as described in Protocol 1.

  • Probe Loading:

    • Prepare the probe solution in a suitable buffer or serum-free medium at the optimized concentration (typically 1-20 µM).

    • Wash cells with pre-warmed PBS and incubate with the probe solution for 30-90 minutes at 37°C.

  • Control Experiment (Optional):

    • Pre-incubate cells with a relevant phosphatase inhibitor for 30-60 minutes prior to and during probe loading to confirm that the fluorescence signal is dependent on phosphatase activity.

  • Image Acquisition:

    • Wash the cells to remove the probe solution.

    • Acquire fluorescent images using the appropriate microscope settings for the probe's fluorophore.

Visualizations

Signaling Pathway: ROS-Mediated Cellular Stress Response

The following diagram illustrates a simplified signaling pathway for cellular stress induced by reactive oxygen species. Phosphine-based fluorescent probes can be used to visualize the increase in intracellular ROS, a key event in this pathway.

Application Notes and Protocols for Phosphorin-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphorus-containing compounds, particularly those with heterocyclic structures like phosphorins and their derivatives, have emerged as a versatile class of catalysts and ligands in modern organic synthesis. Their unique electronic and steric properties can be fine-tuned, allowing for exceptional control over reactivity and selectivity in a wide range of organic transformations. Nucleophilic phosphine catalysis, for instance, typically involves the initial addition of a tertiary phosphine to an electron-deficient starting material, which generates a highly reactive zwitterionic intermediate. This principle has been applied to develop a multitude of powerful synthetic methods. These application notes provide an overview of key applications, quantitative data, and detailed experimental protocols for researchers in organic synthesis and drug development.

Application 1: Phosphorinane Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Biaryl phosphorinanes are a class of phosphine ligands that have demonstrated significant advantages in palladium-catalyzed cross-coupling reactions. These six-membered, phosphorus-containing saturated rings can be synthesized to have varied steric and electronic properties. In many cases, palladium catalysts bearing phosphorinane ligands exhibit superior performance compared to those with traditional biaryl phosphane ligands, often requiring lower catalyst loadings and shorter reaction times. They have proven effective in challenging transformations such as aryl sulfonamidation, alkoxylation, and amination, particularly with hindered substrates.

Data Presentation: Performance of Phosphorinane Ligands

The following table summarizes the performance of various phosphorinane-ligated palladium catalysts in cross-coupling reactions.

Reaction TypeAryl HalideCoupling PartnerLigandCatalyst Loading (mol%)ConditionsYield (%)Reference
Suzuki-Miyaura2-ChlorotoluenePhenylboronic acidBiaryl Phobane Ligand 1 1.5 (Pd)K₃PO₄, Toluene/H₂O, RT, 18h98
Suzuki-Miyaura2-Chloro-6-methylpyridinePhenylboronic acidBiaryl Phobane Ligand 1 1.5 (Pd)K₃PO₄, Toluene/H₂O, RT, 18h95
Suzuki-Miyaura4-ChloroacetophenonePhenylboronic acidBiaryl PTA Ligand 3 1.5 (Pd)K₃PO₄, Toluene/H₂O, RT, 18h97
C-N Coupling4-Chloro-N-Boc-anilineAnilineAlisonPhos1.0 (Pd)NaOtBu, Toluene, 100°C, 2h95
C-N Coupling2-Bromotoluene2,6-DiisopropylanilineAliPhos2.0 (Pd)NaOtBu, Toluene, 100°C, 2h92
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd(OAc)₂/Biaryl Phosphorinane catalyst system, adapted from literature procedures.

Materials:

  • Pd(OAc)₂

  • Biaryl Phosphorinane Ligand (e.g., a phobane-based ligand)

  • Aryl Chloride (e.g., 4-chloroacetophenone)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and the biaryl phosphorinane ligand (0.033 mmol, 3.3 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (2 mL) and degassed deionized water (0.2 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at room temperature and stir vigorously for 18-24 hours.

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Nucleophilic Phosphine-Catalyzed [3+2] Cycloaddition

Tertiary phosphines are effective organocatalysts for cycloaddition reactions. In the case of the [3+2] cycloaddition, a phosphine catalyst first adds to an activated allene (an allenoate), generating a zwitterionic 1,3-dipole in situ. This intermediate then reacts with an electron-deficient alkene in a stepwise cycloaddition. A subsequent proton transfer and elimination of the phosphine catalyst yields the final cyclopentene product. This methodology provides a powerful route to construct five-membered rings, which are common motifs in natural products and pharmaceuticals.

Data Presentation: Scope of Phosphine-Catalyzed [3+2] Cycloaddition

The table below illustrates the scope of the [3+2] cycloaddition between allenoates and various electron-deficient alkenes.

AllenoateAlkenePhosphine CatalystSolventTime (h)Yield (%)Reference
Ethyl 2,3-butadienoateDiethyl maleatePPh₃Benzene1285
Ethyl 2,3-butadienoateN-PhenylmaleimidePPh₃CH₂Cl₂292
Methyl 2,3-butadienoateChalconeP(n-Bu)₃Toluene2478
Ethyl 2,3-butadienoate2-EnoatePPh₃Benzene1280
2-Substituted AllenoateIminePPh₃ (+AgF)o-xylene1295
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol provides a general method for the triphenylphosphine-catalyzed [3+2] cycloaddition of an allenoate with an electron-deficient alkene.

Materials:

  • Triphenylphosphine (PPh₃)

  • Allenoate (e.g., ethyl 2,3-butadienoate)

  • Electron-deficient alkene (e.g., N-phenylmaleimide)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the electron-deficient alkene (1.0 mmol, 1.0 equiv) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Substrate Addition: Slowly add the allenoate (1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature using a syringe.

  • Reaction Execution: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude residue is then purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cyclopentene product.

Visualization: Mechanism of Phosphine-Catalyzed [3+2] Cycloaddition

Cycloaddition_Mechanism Start Allenoate + Phosphine (R₃P) Dipole Zwitterionic 1,3-Dipole [R₃P⁺-CH=C⁻-CO₂R'] Start->Dipole Nucleophilic Addition Cycloadd Stepwise [3+2] Cycloaddition Dipole->Cycloadd Alkene Alkene (EWG-CH=CH-EWG) Alkene->Cycloadd Intermediate Phosphonium Intermediate Cycloadd->Intermediate ProtonShift [1,2]-Proton Shift Intermediate->ProtonShift Elimination Catalyst Elimination ProtonShift->Elimination Product Cyclopentene Product Elimination->Product Catalyst R₃P (regenerated) Elimination->Catalyst Photoredox_Cycle cluster_quenching Reductive Quenching Cycle PC Photocatalyst [PC] PC_excited Excited State [PC]* PC->PC_excited hν (Visible Light) PC_reduced Reduced PC [PC]⁻ PC_excited->PC_reduced P(OR)₃ PC_reduced->PC Ar-X Aryl_Radical Ar• PC_reduced->Aryl_Radical PC_oxidized Oxidized PC [PC]⁺ PC_oxidized->PC Base Phosphite P(OR)₃ Radical_Cation [P(OR)₃]⁺ Phosphoranyl Phosphoranyl Radical [Ar-P•(OR)₃] Phosphoranyl->PC_oxidized - e⁻ Product Ar-P(O)(OR)₂ Phosphoranyl->Product → [Ar-P⁺(OR)₃] → Product Aryl_Halide Ar-X Aryl_Radical->Phosphoranyl + P(OR)₃

Application Notes and Protocols for the Incorporation of Phosphorus-Containing Moieties into Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of phosphorus-containing functional groups into polymers has garnered significant interest in the biomedical field. These functionalities can impart a range of desirable properties, including biocompatibility, biodegradability, flame retardancy, and specific targeting capabilities for drug delivery and bioimaging. While the term "phosphorin" specifically refers to the phosphorus analog of pyridine, in the broader context of polymer chemistry and biomedical applications, it is often used to refer to a variety of phosphorus-containing moieties. This document provides detailed protocols and application notes on the primary methods for incorporating such groups into polymeric structures.

Overview of Incorporation Strategies

There are two primary strategies for incorporating phosphorus-containing groups into polymers:

  • Polymerization of Phosphorus-Containing Monomers: This "bottom-up" approach involves the synthesis of monomers that already contain the desired phosphorus functionality, followed by their polymerization. This method allows for precise control over the composition and architecture of the final polymer.

  • Post-Polymerization Modification: This "top-down" approach involves the chemical modification of a pre-existing polymer to introduce phosphorus-containing side groups. This is a versatile method that can be applied to a wide range of commercially available polymers.

A third, more specialized strategy involves the direct synthesis of polymers with phosphorus in the backbone, such as polyphosphoesters and polyphosphazenes. These are particularly relevant for creating biodegradable materials for drug delivery.

Polymerization of Phosphorus-Containing Monomers

This strategy offers excellent control over the final polymer structure. A common class of such monomers includes phosphorus-containing (meth)acrylates and (meth)acrylamides.

Synthesis of a Phosphonate-Containing Methacrylate Monomer

Protocol: Synthesis of 2-(Diethoxyphosphoryl)ethyl Methacrylate (DEPEM)

This protocol describes the synthesis of a phosphonate-containing monomer that can be readily polymerized via free radical polymerization.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Diethyl chlorophosphate

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve HEMA (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl chlorophosphate (1.1 eq) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of inhibitor.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization: The structure of the resulting DEPEM monomer should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

Free Radical Polymerization of DEPEM

Protocol: Synthesis of Poly(2-(diethoxyphosphoryl)ethyl methacrylate) (PDEPEM)

Materials:

  • 2-(Diethoxyphosphoryl)ethyl methacrylate (DEPEM)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene

  • Methanol

Procedure:

  • Dissolve DEPEM and AIBN (0.1 mol% with respect to the monomer) in anhydrous toluene in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum at 40 °C for 24 hours.

Characterization: The molecular weight and polydispersity of the resulting polymer can be determined by gel permeation chromatography (GPC).

Post-Polymerization Modification

This approach is useful for functionalizing existing polymers. The Michael addition reaction is a common method for introducing phosphonate groups onto polymers with pendant acrylate or methacrylate groups.

Michael Addition of Diethyl Phosphite to a Polymer

Protocol: Phosphonylation of Poly(glycidyl methacrylate) (PGMA)

This protocol describes the introduction of phosphonate groups onto a commercially available polymer.

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • Diethyl phosphite

  • Sodium ethoxide (catalyst)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Dissolve PGMA in anhydrous DMF in a round-bottom flask.

  • Add an excess of diethyl phosphite to the solution.

  • Add a catalytic amount of sodium ethoxide to the mixture.

  • Heat the reaction to 60 °C and stir for 48 hours under a nitrogen atmosphere.

  • Monitor the reaction by taking aliquots and analyzing them by ³¹P NMR to confirm the incorporation of the phosphonate group.

  • Once the reaction is complete, cool the solution to room temperature.

  • Purify the polymer by dialysis against deionized water for 3 days, changing the water frequently.

  • Lyophilize the purified polymer to obtain a white solid.

Synthesis of Polymers with Phosphorus in the Backbone

Poly(phosphate ester)s, polyphosphonates, and polyphosphazenes are three major classes of phosphorus-containing polymers with significant biomedical applications due to their biodegradability.

Synthesis of a Poly(phosphate ester)

Protocol: Ring-Opening Polymerization (ROP) of a Cyclic Phosphate Monomer

This protocol describes the synthesis of a biodegradable poly(phosphate ester).

Materials:

  • Cyclic phosphate monomer (e.g., 2-ethoxy-2-oxo-1,3,2-dioxaphospholane)

  • Stannous octoate (Sn(Oct)₂) as a catalyst

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a glovebox, add the cyclic phosphate monomer and Sn(Oct)₂ (catalyst to monomer ratio of 1:1000) to a dried Schlenk flask.

  • Add anhydrous toluene to dissolve the reactants.

  • Seal the flask and remove it from the glovebox.

  • Place the flask in an oil bath at 130 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dissolve the polymer in a small amount of dichloromethane.

  • Precipitate the polymer in a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Data Presentation

Table 1: Comparison of Polymerization Methods for Phosphonate-Containing Polymers

ParameterPolymerization of DEPEMPost-Polymerization Modification of PGMA
Monomer/Polymer DEPEM / PDEPEMPGMA / Phosphonylated PGMA
Initiator/Catalyst AIBNSodium ethoxide
Solvent TolueneDMF
Reaction Temperature 70 °C60 °C
Reaction Time 24 hours48 hours
Typical Yield > 90%Variable, depends on reaction conditions
Molecular Weight Control GoodDependent on starting polymer
Purity of Final Polymer High after precipitationRequires extensive purification (dialysis)

Visualizations

Experimental Workflow for Polymerization of a Phosphorus-Containing Monomer

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Monomer_Reactants HEMA + Diethyl Chlorophosphate Reaction_Monomer Reaction in DCM with TEA Monomer_Reactants->Reaction_Monomer Purification_Monomer Filtration & Column Chromatography Reaction_Monomer->Purification_Monomer DEPEM_Monomer DEPEM Monomer Purification_Monomer->DEPEM_Monomer Polymer_Reactants DEPEM + AIBN DEPEM_Monomer->Polymer_Reactants Reaction_Polymer Free Radical Polymerization in Toluene Polymer_Reactants->Reaction_Polymer Purification_Polymer Precipitation in Methanol Reaction_Polymer->Purification_Polymer Final_Polymer PDEPEM Polymer Purification_Polymer->Final_Polymer

Caption: Workflow for synthesizing a phosphorus-containing polymer via monomer synthesis and subsequent polymerization.

Workflow for Post-Polymerization Modification

G Start_Polymer Starting Polymer (PGMA) Reaction Michael Addition in DMF Start_Polymer->Reaction Reactants Diethyl Phosphite + Catalyst Reactants->Reaction Purification Dialysis Reaction->Purification Final_Product Phosphonylated PGMA Purification->Final_Product

Caption: General workflow for incorporating phosphorus groups into a polymer via post-polymerization modification.

Applications in Drug Development

Phosphorus-containing polymers are being explored for a variety of drug delivery applications. Their tunable biodegradability makes them suitable for creating systems for the sustained release of therapeutics. Furthermore, the pentavalency of phosphorus allows for the potential covalent linking of drugs to the polymer backbone. The incorporation of phosphorescent moieties can also enable the use of these polymers as contrast agents for optical imaging, allowing for the tracking of the drug delivery vehicle. For instance, phosphorescent nanoscale coordination polymers have been synthesized for in vitro optical imaging. These materials can be further surface-modified with polyethylene glycol (PEG) to increase their dispersibility and prevent aggregation.

Application Notes and Protocols for the Detection of Phosphine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (PH₃), a highly toxic gas, is a common fumigant used for pest control in stored agricultural products. Exposure to phosphine, either through inhalation or ingestion of metal phosphides (which release phosphine upon contact with acidic environments like the stomach), can lead to severe systemic toxicity and is often fatal. The rapid and accurate detection of phosphine and its metabolites in biological samples is crucial for clinical diagnosis, forensic investigations, and understanding its toxicological profile in drug development safety assessments.

These application notes provide a comprehensive overview of the primary analytical techniques for phosphine detection in biological matrices, with a focus on Headspace Gas Chromatography (HS-GC). Detailed protocols for sample preparation and analysis using Mass Spectrometry (MS) and Nitrogen-Phosphorus Detection (NPD) are provided, along with a summary of their performance characteristics. Additionally, the underlying toxicological mechanisms of phosphine are discussed and visualized.

Analytical Techniques: An Overview

The gold standard for the determination of phosphine in biological samples is Headspace Gas Chromatography (HS-GC) . This technique is preferred due to phosphine's high volatility, which allows for its separation from the non-volatile biological matrix. The sample is typically treated with an acid to liberate phosphine gas from the sample matrix and convert its metabolites, phosphite and hypophosphite, back into phosphine for total phosphine quantification.[1][2] The liberated phosphine gas in the sealed vial's headspace is then injected into the GC system for separation and detection.

Common detectors used in conjunction with GC for phosphine analysis include:

  • Mass Spectrometry (MS): Offers high selectivity and sensitivity, providing definitive identification of phosphine based on its mass-to-charge ratio.

  • Nitrogen-Phosphorus Detector (NPD): A highly sensitive detector specific for phosphorus- and nitrogen-containing compounds, making it well-suited for phosphine analysis.[3]

  • Flame Photometric Detector (FPD): Another selective detector that is sensitive to phosphorus and sulfur compounds.

A presumptive colorimetric test using silver nitrate can be used for initial screening. This method involves the reaction of phosphine with silver nitrate to produce a color change. However, this method is not specific and requires confirmation by a more robust technique like GC.

Recent research has also explored the potential of electrochemical sensors and biosensors for phosphine detection, which may offer rapid and portable solutions in the future.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of phosphine in various biological samples using Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) and Nitrogen-Phosphorus Detection (HS-GC-NPD).

Table 1: Performance Characteristics of HS-GC-MS for Phosphine Detection

ParameterBloodLiverStomach ContentsUrineReference
Limit of Detection (LOD) 0.2 µg/mL0.65 ng/g0.2 µg/g-[2][9]
Limit of Quantification (LOQ) ----
Linearity Range 5-100 ppm (as phosphide)---[10]
Recovery ----
Precision (RSD) ----

Table 2: Performance Characteristics of HS-GC-NPD for Phosphine Detection

ParameterBloodLiverStomach ContentsUrineReference
Limit of Detection (LOD) ----
Limit of Quantification (LOQ) ----
Linearity Range 10–500 ng/mL10–500 ng/mL10–500 ng/mL10–500 ng/mL[1][11]
Recovery ----
Precision (RSD) ----

Table 3: Reported Phosphine Concentrations in Biological Samples from Fatal Poisoning Cases

Biological SampleConcentration Range (µg/mL or µg/g)Reference
Blood0.2 - 4.7[2]
Liver30 ng/mL[11]
Stomach Contents0.2 - 264[9][11]
Urine5 ng/mL[1]
Nasal Smear0.56[9]
Small Intestine0.28[9]

Experimental Protocols

Protocol 1: Sample Collection and Storage

Proper sample handling is critical to prevent the loss of the volatile phosphine analyte.

  • Collection:

    • Collect biological samples (blood, urine, gastric contents, and tissues such as liver) as soon as possible.[12] For post-mortem cases, direct sampling into airtight headspace vials at autopsy is recommended.[3]

    • Blood should be collected in tubes containing a preservative like sodium fluoride.[12]

  • Storage:

    • Samples should be stored in tightly sealed containers.[12]

    • For short-term storage, refrigeration at 4°C is recommended.

    • For long-term storage, samples should be frozen at -20°C or lower.

Protocol 2: Headspace GC-MS Analysis of Phosphine in Blood

This protocol describes the quantitative analysis of total phosphine in a blood sample.

  • Sample Preparation:

    • Pipette 1 mL of the blood sample into a 20 mL headspace vial.

    • Add a small amount of zinc dust.[11]

    • Add 2 mL of 6 N sulfuric acid to the vial.[11] The acid serves to release phosphine from the matrix and convert its metabolites to phosphine.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.[13]

    • Vortex the vial for 30 seconds.[13]

  • Headspace Incubation:

    • Place the sealed vial in the headspace autosampler.

    • Incubate the vial at 70°C for 30 minutes to allow phosphine to partition into the headspace.[11]

  • GC-MS Analysis:

    • GC System: Agilent 6890 GC or equivalent.

    • Column: Rt-Q-Bond PLOT column (30 m x 0.32 mm x 10 µm) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow of 2.2 mL/min.[14]

    • Injector Temperature: 150°C.[13]

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 3 minutes.

      • Ramp to 100°C at 10°C/min.

      • Ramp to 200°C at 35°C/min, hold for 4 minutes.[14]

    • MS System: Agilent 5973 MSD or equivalent.

    • Transfer Line Temperature: 240°C.[14]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of m/z 31, 33, and 34.[14]

  • Quantification:

    • Prepare a calibration curve using standard solutions of a phosphine gas standard or by the standard addition method. The standard addition method is recommended for complex matrices to compensate for matrix effects.[15][16][17][18][19]

Protocol 3: Headspace GC-NPD Analysis of Phosphine in Tissue

This protocol is suitable for the analysis of phosphine in tissue samples such as the liver.

  • Sample Preparation:

    • Homogenize 1 g of the tissue sample.

    • Place the homogenized tissue into a 20 mL headspace vial.

    • Add 2 mL of 10% sulfuric acid.[13]

    • Immediately seal the vial.

    • Vortex for 30 seconds.[13]

  • Headspace Incubation:

    • Incubate the vial at 80°C for 10 minutes with agitation.[14]

  • GC-NPD Analysis:

    • GC System: PerkinElmer or equivalent with NPD.

    • Column: Porapak Q, 100/120 mesh (1.4 m x 4 mm i.d. glass column) or equivalent.[13]

    • Carrier Gas: Helium or Nitrogen at 30 mL/min.[13][20]

    • Injector Temperature: 150°C.[13]

    • Oven Temperature: Isothermal at 80°C.[13]

    • Detector Temperature: 250°C.[13][21]

    • NPD Gas Flows: Hydrogen at 3 mL/min and Air at 100 mL/min.[21]

  • Quantification:

    • Quantify using a calibration curve prepared with phosphine standards in a blank matrix or by the standard addition method.

Visualizations

Mechanism of Phosphine Toxicity

Phosphine exerts its toxic effects primarily through the disruption of mitochondrial function and the induction of oxidative stress.[22][23][24] The following diagram illustrates the key signaling pathways involved.

Phosphine_Toxicity_Pathway cluster_mitochondrion Mitochondrial Respiration PH3 Phosphine (PH₃) Mitochondrion Mitochondrion PH3->Mitochondrion Enters Cell and Mitochondria ComplexIV Complex IV (Cytochrome c Oxidase) PH3->ComplexIV Inhibits ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Increased Leakage of Electrons ATP_Synthase ATP Synthase Cellular_Respiration_Inhibition Inhibition of Cellular Respiration ComplexIV->Cellular_Respiration_Inhibition Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Lipid_Peroxidation->Cell_Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death ATP_Depletion ATP Depletion Cellular_Respiration_Inhibition->ATP_Depletion Causes ATP_Depletion->Cell_Death Induces

Caption: Signaling pathway of phosphine-induced cellular toxicity.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of phosphine in biological samples using Headspace Gas Chromatography.

Experimental_Workflow Start Sample Collection (Blood, Tissue, etc.) Storage Sample Storage (Refrigerated or Frozen) Start->Storage Preparation Sample Preparation Storage->Preparation Homogenization Homogenization (for tissue samples) Preparation->Homogenization Acidification Acidification & Sealing in Headspace Vial Preparation->Acidification Homogenization->Acidification Incubation Headspace Incubation Acidification->Incubation HS_GC_Analysis Headspace GC Analysis (GC-MS or GC-NPD) Incubation->HS_GC_Analysis Data_Analysis Data Analysis & Quantification HS_GC_Analysis->Data_Analysis End Report Results Data_Analysis->End

References

Application Notes and Protocols: The Role of Phosphorus-Containing Materials in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "phosphorin" refers to a specific phosphorus-containing heterocyclic aromatic compound. However, in the broader context of materials science, the applications of elemental phosphorus and its derivatives are extensive. This document will focus on the practical applications of several key classes of phosphorus-containing materials, including black phosphorus and its monolayer phosphorene , phosphine oxides , and elemental phosphorus as a dopant, which are at the forefront of materials science research.

Application in Optoelectronics: Organic Light-Emitting Diodes (OLEDs)

Application Note

Phosphorus-containing compounds, particularly phosphine oxide derivatives, are crucial in the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). These materials are primarily used as host materials for the emissive layer or as electron-transporting materials (ETMs). The strong electron-withdrawing nature of the phosphine oxide group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection and transport.

In PHOLEDs, electrical energy excites molecules into singlet and triplet states. While fluorescent OLEDs only utilize singlet excitons for light emission, phosphorescent devices can harvest both singlet and triplet excitons, allowing for internal quantum efficiencies to approach 100%. Phosphine oxide-based host materials are designed to have a high triplet energy level, which is essential to prevent energy back-transfer from the phosphorescent guest molecule, ensuring that the guest emits light efficiently. The tetrahedral geometry of the P=O bond also contributes to the amorphous morphology of the material, which is beneficial for creating uniform thin films in OLED fabrication. The use of these materials has led to PHOLEDs with high external quantum efficiencies (over 20%) for red, green, and blue light emission.

Data Presentation: Performance of Phosphine Oxide-Based OLEDs
Host MaterialEmitter (Guest)External Quantum Efficiency (EQE)Emitted ColorReference
DPEPOIr(mppy)₃> 20%Green
DPEPOIridium(III) complexes> 20%Red
DPEPOIridium(III) complexes> 20%Blue
Phosphine Oxide DerivativesVarious Iridium complexesHighRed, Green, Blue

Note: DPEPO (Bis[2-(diphenylphosphino)phenyl] ether oxide) is a common phosphine oxide-based host material. Ir(mppy)₃ is a common green phosphorescent emitter.

Experimental Protocol: Fabrication of a Phosphorescent OLED

This protocol describes a general method for fabricating a PHOLED using vacuum thermal evaporation.

1. Substrate Preparation: a. Begin with pre-cleaned glass substrates coated with a transparent conductor, typically Indium Tin Oxide (ITO). b. Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, for 15 minutes each. c. Dry the substrate with a high-purity nitrogen stream. d. Immediately transfer the substrate to a UV-ozone treatment chamber for 10 minutes to improve the work function of the ITO.

2. Organic Layer Deposition: a. Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Deposit the layers sequentially without breaking the vacuum: i. Hole Injection Layer (HIL): Deposit a 40 nm layer of a suitable hole-injection material (e.g., HAT-CN). ii. Hole Transport Layer (HTL): Deposit a 30 nm layer of a hole-transporting material (e.g., TAPC). iii. Emissive Layer (EML): Co-evaporate the phosphine oxide-based host material (e.g., DPEPO) and the phosphorescent guest emitter (e.g., an Iridium complex) at a predetermined doping concentration (e.g., 10 vol%). The typical thickness is 20 nm. iv. Electron Transport Layer (ETL): Deposit a 30 nm layer of an electron-transporting material. This can be the same phosphine oxide host or another material (e.g., B3PYMPM). c. The deposition rates should be carefully controlled using quartz crystal monitors.

3. Cathode Deposition: a. Deposit a thin (1 nm) layer of an electron-injection material like Lithium Fluoride (LiF). b. Deposit a thicker (100 nm) layer of a metal cathode, such as Aluminum (Al), through a shadow mask to define the active area of the pixels.

4. Encapsulation: a. After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from degradation.

5. Characterization: a. Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. b. Measure the electroluminescence (EL) spectrum and calculate the CIE coordinates using a spectrometer. c. Calculate the external quantum efficiency (EQE) from the measured luminance, current density, and EL spectrum.

Visualization: PHOLED Energy Level Diagram

PHOLED_Energy_Levels cluster_device PHOLED Structure cluster_energy Energy Levels cluster_bands Anode Anode (ITO) HIL HIL HTL HTL EML EML (Host:Guest) ETL ETL Cathode Cathode (LiF/Al) y_axis Energy l_homo HOMO l_lumo LUMO HOMO_A HOMO_HIL HOMO_A->HOMO_HIL Holes → LUMO_A HOMO_HTL HOMO_HIL->HOMO_HTL Holes → LUMO_HIL HOMO_Host HOMO_HTL->HOMO_Host Holes → LUMO_HTL LUMO_Host HOMO_Guest LUMO_Guest ETL_HOMO ETL_LUMO Cathode_WF ETL_LUMO->Cathode_WF ← Electrons recombination recombination->HOMO_Guest Light (hν)

Caption: Energy level diagram of a phosphorescent OLED.

Application in Photovoltaics: Silicon Solar Cells

Application Note

Phosphorus is a cornerstone material in the photovolta

Troubleshooting & Optimization

Improving the quantum yield of Phosphorin-based fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorin-based fluorophores. Our goal is to help you improve the quantum yield of your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my research?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for sensitive detection in applications like cellular imaging, high-throughput screening, and diagnostics. The brightness of a fluorophore is a product of its extinction coefficient and its quantum yield.[1]

Q2: What are the key factors that influence the quantum yield of this compound-based fluorophores?

A2: The quantum yield of this compound-based fluorophores is sensitive to a variety of factors, including:

  • Molecular Structure: The substituents on the this compound ring can significantly impact the electronic properties and rigidity of the molecule, thereby affecting the quantum yield. For instance, modifying the phosphorus center from a phenoxy (-OPh) to a phenyl (-Ph) group has been shown to markedly increase the quantum yield in phosphaquinolin-2-ones.[2]

  • Solvent Polarity and Viscosity: The solvent environment can alter the energy levels of the excited state and influence the rates of non-radiative decay pathways.[1] Highly polar solvents can sometimes lead to lower quantum yields.

  • Temperature: Temperature can affect the rate of non-radiative decay processes. Generally, lower temperatures lead to higher quantum yields.[1]

  • Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of the fluorophore, leading to a decrease in quantum yield.

  • Aggregation: At high concentrations, this compound-based fluorophores can form aggregates, which often leads to self-quenching and a reduction in the overall quantum yield.

Q3: How can I improve the quantum yield of my this compound-based fluorophore?

A3: Improving the quantum yield often involves a combination of chemical modification and environmental control:

  • Structural Modification: Strategic placement of bulky substituents can introduce steric hindrance that restricts intramolecular rotations and vibrations, which are common non-radiative decay pathways. This can lead to a significant enhancement in the quantum yield.

  • Solvent Selection: Experiment with a range of solvents with varying polarities and viscosities to find the optimal environment for your specific fluorophore.

  • Deoxygenation: Removing dissolved oxygen from your sample by purging with an inert gas like nitrogen or argon can minimize quenching and improve the quantum yield.

  • Concentration Optimization: Work with dilute solutions (typically with an absorbance below 0.1) to prevent aggregation-caused quenching.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Fluorescence Signal 1. Incorrect excitation or emission wavelengths. 2. Fluorophore degradation or oxidation. 3. Instrument malfunction. 4. Extreme quenching.1. Verify the excitation and emission maxima from the literature or by running a scan. 2. Prepare fresh samples. Consider using deoxygenated solvents. 3. Check the instrument settings and lamp/laser source. 4. Dilute the sample and remove potential quenchers.
Low Quantum Yield 1. Suboptimal solvent environment. 2. Concentration-dependent self-quenching. 3. Presence of quenching impurities. 4. Inefficient radiative decay pathway of the molecule.1. Test a series of solvents with different polarities. 2. Measure the quantum yield at several concentrations to check for linearity. 3. Use high-purity solvents and reagents. 4. Consider synthetic modifications to the fluorophore structure.
Inconsistent or Irreproducible Results 1. Sample photobleaching. 2. Temperature fluctuations. 3. Variations in sample preparation. 4. Instability of the this compound compound.1. Minimize exposure of the sample to the excitation light. Use neutral density filters if necessary. 2. Use a temperature-controlled sample holder. 3. Standardize all steps of the sample preparation protocol. 4. Prepare fresh solutions for each experiment and store them protected from light and air.

Quantitative Data Summary

The following table summarizes the photophysical properties of select phosphine oxide-based emitters, demonstrating the impact of molecular structure on their quantum yield.

CompoundEmission Peak (nm)Photoluminescence Quantum Yield (ΦPL)Host MatrixReference
Ac-OPO~45062%DPEPO[3]
Ac-OSO~45098%DPEPO[3]
POA433>5% (in OLED)Undoped[3]
PPODPA~450--[3]
DPPA462--[3]

Experimental Protocols

Relative Quantum Yield Measurement

This protocol describes the measurement of the fluorescence quantum yield of a this compound-based fluorophore relative to a well-characterized standard.

1. Selection of a Reference Standard:

  • Choose a standard with a known and stable quantum yield.
  • The absorption and emission spectra of the standard should overlap with that of the sample.
  • Ideally, the standard should be soluble in the same solvent as the sample.

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the chosen solvent.
  • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3. Measurement of Absorbance:

  • Record the UV-Vis absorption spectra of all solutions.
  • Determine the absorbance at the selected excitation wavelength.

4. Measurement of Fluorescence Spectra:

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
  • Ensure that the detector response is linear in the measured intensity range.

5. Data Analysis:

  • Integrate the area under the emission spectra for both the sample and the reference.
  • Calculate the quantum yield of the sample (Φsample) using the following equation:

6. Validation:

  • Plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the standard. A linear relationship confirms the absence of aggregation and inner filter effects.

Visualizations

Troubleshooting_Low_Quantum_Yield start Low Quantum Yield Observed check_basics Check Instrument Settings & Wavelengths start->check_basics prepare_fresh Prepare Fresh, Dilute Sample check_basics->prepare_fresh Settings OK fail Issue Persists check_basics->fail Incorrect Settings solvent_screen Screen Different Solvents prepare_fresh->solvent_screen success Quantum Yield Improved prepare_fresh->success If successful deoxygenate Deoxygenate Sample solvent_screen->deoxygenate solvent_screen->success If successful structural_mod Consider Structural Modification deoxygenate->structural_mod deoxygenate->success If successful structural_mod->success If possible structural_mod->fail Not feasible Quantum_Yield_Improvement_Workflow cluster_synthesis Synthesis & Purification cluster_optimization Optimization cluster_measurement Measurement synthesis Synthesize this compound Fluorophore purification Purify Compound synthesis->purification characterization Characterize Structure purification->characterization solvent Solvent Screening characterization->solvent concentration Concentration Optimization solvent->concentration environment Environmental Control (Temp, O2) concentration->environment qy_measurement Quantum Yield Measurement environment->qy_measurement data_analysis Data Analysis qy_measurement->data_analysis data_analysis->synthesis Iterate if needed

References

Troubleshooting common problems in Phosphorin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphorin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound (phosphinine) ring?

A1: The two primary synthetic routes for the this compound ring system are the synthesis of λ³-phosphinines and λ⁵-phosphinines. The most common method for λ³-phosphinine synthesis involves the reaction of pyrylium salts with a phosphorus source like P(SiMe3)3 or PH3. λ⁵-Phosphinines are often synthesized by the oxidation of λ³-phosphinines.

Q2: I am observing a very low yield in my λ³-phosphinine synthesis using the pyrylium salt method. What are the potential causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Moisture: The reaction is sensitive to moisture, which can lead to the formation of side-products through protonation. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Purity of Starting Materials: The purity of the pyrylium salt and the phosphorus source is crucial. Impurities can lead to undesired side reactions.

  • Reaction Temperature: The optimal reaction temperature can be sensitive. Deviations from the recommended temperature can lead to decomposition or incomplete reaction.

  • Stoichiometry: Incorrect stoichiometry of the reactants can result in a low yield of the desired product.

Q3: My final this compound product appears to be impure, with extra peaks in the NMR spectrum. What are common impurities?

A3: Common impurities in this compound synthesis include:

  • Side-products from protonation: As mentioned, adventitious moisture can lead to protonated side-products.

  • Oxidized Species: Phosphines are susceptible to oxidation. The corresponding phosphine oxide can be a significant impurity. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.

  • Solvent Residues: Inadequate drying of the final product can leave residual solvents.

Q4: What are the recommended methods for purifying this compound derivatives?

A4: Purification of this compound derivatives often requires specific techniques due to their potential sensitivity.

  • Column Chromatography: This is a common method, but care must be taken as some this compound derivatives can decompose on silica gel. Using deactivated silica or alumina and eluting with non-polar solvents can be effective.

  • Fractional Distillation: For volatile this compound derivatives, fractional distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive phosphorus sourceUse a freshly opened bottle of the phosphorus source or purify the existing one.
Decomposition of pyrylium saltStore pyrylium salts in a desiccator and handle them quickly.
Incorrect reaction temperatureCarefully monitor and control the reaction temperature according to the protocol.
Formation of Multiple Products Presence of moisture or oxygenEnsure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere.
Side reactions due to impuritiesPurify all starting materials before use.
Non-selective reaction conditionsOptimize reaction parameters such as temperature, reaction time, and solvent.
Difficulty in Product Isolation Product is an oilTry to crystallize the product by dissolving it in a minimal amount of a volatile solvent and adding a non-polar solvent.
Product is water-solubleExtract the aqueous phase with an appropriate organic solvent.
Product Decomposes Upon Purification Sensitivity to silica gelUse deactivated silica or alumina for column chromatography, or consider other purification methods like distillation or crystallization.
Thermal instabilityIf using distillation, perform it under high vacuum to lower the boiling point.

Experimental Protocols

Protocol 1: Synthesis of a λ³-Phosphinine via the Pyrylium Salt Route

This protocol describes a general procedure for the synthesis of a 2,4,6-tris

Technical Support Center: Optimization of Phosphorin Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphine-ligand mediated coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during phosphine coupling reactions in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently.

    • Solution: Consider using a pre-catalyst, which can lead to cleaner formation of the active catalytic species compared to generating it in situ from Pd(OAc)₂. If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to Pd(0). This can be influenced by the choice of ligand, base, and temperature. Water, in small amounts, can sometimes aid in the reduction of Pd(II).

  • Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.

    • Solution: The steric and electronic properties of phosphine ligands are crucial. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination. Screen a variety of ligands with different steric and electronic profiles.

  • Oxygen Sensitivity: The catalyst, particularly the Pd(0) species, is sensitive to oxygen.

    • Solution: Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst.

    • Solution: Use high-purity, dry solvents and reagents. Some functional groups, like azo groups, can act as catalyst poisons.

Q2: I am observing significant side product formation, such as hydrodehalogenation or starting material dimerization. How can I minimize these?

A2: Side product formation is often a sign of an inefficient catalytic cycle or competing reaction pathways.

  • Hydrodehalogenation: This is a common side reaction, especially with primary amines.

    • Solution: The choice of ligand and base is critical. Switching to a different ligand or using a weaker base might suppress this pathway. For some substrates, using a different palladium precatalyst can also be beneficial.

  • Dimerization of Reactants: This can occur, for instance, in Suzuki or Heck-Cassar-Sonogashira reactions, consuming the starting material.

    • Solution: Careful control of the pre-catalyst reduction conditions can prevent reactant consumption. The choice of base and temperature plays a key role in this process.

Q3: My product yield is inconsistent between batches. What factors should I investigate?

A3: Reproducibility issues often point to subtle variations in reaction setup and reagent quality.

  • Inert Atmosphere: Inconsistent removal of oxygen can lead to variable catalyst activity.

    • Solution: Standardize the degassing procedure for solvents and ensure a leak-free reaction setup.

  • Reagent Purity: Water content in solvents and reagents can vary.

    • Solution: Use freshly dried and distilled solvents. Ensure bases are stored in a desiccator.

  • Stirring Rate: For heterogeneous mixtures, especially with inorganic bases, the stirring rate can impact reaction kinetics.

    • Solution: Maintain a consistent and vigorous stirring rate to ensure proper mixing of all components.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate phosphine ligand for my reaction?

A1: The choice of phosphine ligand is critical and depends on the specific coupling partners. The electronic and steric properties of the ligand influence catalyst stability and activity. Generally, electron-rich and sterically hindered phosphines are effective for cross-coupling reactions. It is often necessary to screen a small library of ligands to find the optimal one for a new transformation.

Q2: What is the difference between using a pre-catalyst and generating the catalyst in-situ?

A2: In-situ catalyst generation, for example from Pd(OAc)₂ and a phosphine ligand, can be less reliable. Pre-catalysts are stable, well-defined palladium complexes that readily form the active Pd(0) species under the reaction conditions, often leading to more reproducible results and cleaner reactions.

Q3: Which solvent should I use for my Buchwald-Hartwig amination?

A3: A variety of solvents can be used for Buchwald-Hartwig aminations, including ethereal solvents (e.g., dioxane, THF), alcohol solvents (e.g., t-BuOH), and aromatic solvents (e.g., toluene). Toluene and dioxane are commonly used. The choice of solvent can affect the solubility of reagents and the reaction temperature, both of which can influence the reaction outcome. In some cases, reactions can even be performed in water or neat.

Q4: What is the role of the base in the catalytic cycle?

A4: The base plays a crucial role in several steps of the catalytic cycle. In the Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine, allowing it to coordinate to the palladium center. In Suzuki couplings, the base is involved in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Commonly used bases include strong inorganic bases like NaOtBu and K₂CO₃, and organic bases like DBU.

Q5: How does temperature affect the reaction?

A5: Temperature is a critical parameter that influences reaction rates. Higher temperatures can increase the rate of the desired reaction but may also promote catalyst decomposition or side reactions. The optimal temperature depends on the specific catalyst system and substrates. For example, some reactions can be performed at room temperature, while others require heating.

Data Presentation

Table 1: Influence of Ligand on Buchwald-Hartwig Amination Yield

EntryPhosphine LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)
1PPh₃4-BromotolueneMorpholineNaOtBuToluene10025
2P(o-tolyl)₃4-BromotolueneMorpholineNaOtBuToluene10085
3BINAP4-BromotolueneMorpholineNaOtBuToluene10092
4XPhos4-ChlorotolueneMorpholineNaOtBuToluene10098

Note: This table is a representative example based on general trends. Actual yields may vary.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling

EntryPalladium SourceLigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhos4-BromoanisolePhenylboronic acidK₂CO₃Toluene11095
2Pd(OAc)₂SPhos4-BromoanisolePhenylboronic acidK₂CO₃Dioxane10088
3Pd(OAc)₂SPhos4-BromoanisolePhenylboronic acidK₂CO₃DMF12075
4Pd(OAc)₂SPhos4-BromoanisolePhenylboronic acidK₂CO₃Water10090

Note: This table is a representative example based on general trends. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (0.02 mmol), and the palladium source (0.01 mmol).

  • Add a magnetic stir bar and the base (1.4 mmol).

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add the degassed solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature and stir for the specified time.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), the palladium catalyst (0.01 mmol), the phosphine ligand (0.02 mmol), and the base (2.0 mmol).

  • Add a magnetic stir bar and seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Buchwald-Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(X)L Pd(0)L->Oxidative_Addition + Ar-X Amine_Coordination [Ar-Pd(II)(NHR₂)L]⁺X⁻ Oxidative_Addition->Amine_Coordination + R₂NH - L Deprotonation Ar-Pd(II)(NR₂)L Amine_Coordination->Deprotonation + Base - Base-H⁺X⁻ Reductive_Elimination Ar-NR₂ Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Technical Support Center: Phosphorin Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to understand, troubleshoot, and mitigate the cytotoxicity of phosphorin-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the cytotoxicity of this compound compounds?

This compound compounds can induce cytotoxicity through various mechanisms, which are often dependent on the specific structure of the molecule and the cell type. Key identified mechanisms include:

  • Mitochondrial Damage: Some organophosphorus compounds, such as triethylphosphine gold complexes, can target mitochondria directly. This leads to morphological changes like condensation and the formation of electron-dense precipitates, which disrupts cellular energy production (ATP synthesis) and oxygen consumption, ultimately causing cell death.

  • Oxidative Stress: Certain compounds can deplete cellular antioxidants like reduced glutathione (GSH) and increase the formation of markers for lipid peroxidation, such as malondialdehyde (MDA). This imbalance leads to oxidative stress, which damages cellular components.

  • Inhibition of Essential Enzymes: Many phosphorus-containing drugs are designed to inhibit specific enzymes. For example, the antiparasitic drug metrifonate is an acetylcholinesterase inhibitor. However, high toxicity can occur if the inhibition is not selective or if metabolites are toxic.

Q2: How can I differentiate between desired targeted cytotoxicity (e.g., anti-cancer) and unwanted general cytotoxicity?

Differentiating between targeted and general cytotoxicity is crucial for developing effective therapeutics. This is typically achieved by calculating a selectivity index (SI) .

  • Determine IC50/EC50 on Cancer Cells: Measure the concentration of the compound that inhibits or kills 50% of the target cancer cell population.

  • Determine IC50/EC50 on Normal Cells: Measure the 50% inhibitory or cytotoxic concentration on a non-cancerous, healthy cell line (e.g., Vero cells or primary cells from relevant tissue).

  • Calculate the Selectivity Index:

    • SI = (IC50 in Normal Cells) / (IC50 in Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells, which is a desirable trait for a potential drug candidate. Porphyrin derivatives, for instance, have shown higher anti-proliferation activities towards cancer cells compared to normal cells.

Q3: What is a "prodrug" approach and how can it reduce toxicity?

A prodrug is an inactive or less active form of a drug that is metabolized (activated) within the body to produce the active therapeutic agent. This strategy is widely used for phosphorus-containing drugs to reduce systemic toxicity and improve bioavailability.

  • Mechanism: By attaching a phosphate or phosphonate group, the drug's properties can be altered. For example, antineoplastic drugs can be made into phosphate prodrugs. Since some tumor cells have higher levels of phosphatase enzymes than normal cells, the active drug is preferentially released at the tumor site, increasing its local concentration and reducing side effects on healthy tissues.

  • Benefits: This approach can improve water solubility, enhance cell transport, and decrease undesirable effects like injection site pain or gastrointestinal issues.

Troubleshooting Guide: High In Vitro Cytotoxicity

Encountering high cytotoxicity in a promising lead compound is a common challenge. The following workflow and strategies can help diagnose and mitigate the issue.

G start High In Vitro Cytotoxicity Observed check_sol Is compound solubility or aggregation an issue? start->check_sol improve_sol Improve Formulation (e.g., use of co-solvents like DMSO) check_sol->improve_sol Yes main_path Is cytotoxicity mechanism-based (on-target vs. off-target)? check_sol->main_path No improve_sol->main_path off_target Off-Target Toxicity main_path->off_target Off-Target on_target On-Target Toxicity (Therapeutic Index is too low) main_path->on_target On-Target strategy1 Strategy 1: Structural Modification (SAR) off_target->strategy1 strategy2 Strategy 2: Prodrug Design on_target->strategy2 strategy3 Strategy 3: Advanced Drug Delivery System (DDS) on_target->strategy3

Caption: Workflow for addressing high cytotoxicity of this compound compounds.

Strategy 1: Structural Modification and Structure-Activity Relationship (SAR)

Altering the chemical structure of the compound can reduce toxicity while maintaining or improving efficacy. This involves synthesizing and testing various derivatives.

  • Bioisosteric Replacement: Replace a part of the molecule responsible for toxicity with a different functional group that has similar physical or chemical properties but a better toxicity profile. Phosphinic acids and their derivatives are often explored as bioisosteres of phosphate or carboxyl groups.

  • Modify Substituents: Changing substituents on the this compound ring or associated structures can significantly impact polarity, solubility, and interaction with off-target proteins. For example, increasing the polarity of porphyrin derivatives by changing meso-substituents can alter their cytotoxic effects on cancer cell lines.

Table 1: Example of SAR Data for Hypothetical this compound Analogs

CompoundModificationIC50 on Cancer Line (µM)IC50 on Normal Line (µM)Selectivity Index (SI)
Parent-01 -1.53.02.0
Analog-01A Replaced -PO3H2 with -PO2H(CH3)2.125.212.0
Analog-01B Added polar -OH group1.89.05.0
Analog-01C Added bulky non-polar group15.030.02.0

This table illustrates how structural changes can improve the selectivity index by reducing toxicity against normal cells.

Strategy 2: Prodrug Design

This strategy masks the active, cytotoxic component of the molecule until it reaches the desired physiological compartment, such as a tumor, where it is activated.

G prodrug Inactive Prodrug (Phosphorylated Compound) circulation Systemic Circulation (Reduced Toxicity) prodrug->circulation Administration target Target Site (e.g., Tumor) circulation->target Transport enzyme Phosphatase Enzyme target->enzyme active_drug Active Drug (Cytotoxic Effect) enzyme->active_drug Activation G s1 1. Seed Cells in 96-well plate s2 2. Add this compound Compound (Serial Dilutions) s1->s2 s3 3. Incubate (e.g., 24-72h) s2->s3 s4 4. Add MTT Reagent s3->s4 s5 5. Incubate (2-4h) (Purple Formazan Forms) s4->s5 s6 6. Add Solubilizer (e.g., DMSO) s5->s6 s7 7. Read Absorbance (570 nm) s6->s7

Validation & Comparative

A Comparative Guide to Analytical Methods for Atorvastatin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. Atorvastatin, a widely prescribed medication for the management of hyperlipidemia, is frequently analyzed in both pharmaceutical formulations and biological matrices. This guide provides a comparative overview of two predominant analytical techniques for atorvastatin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice between these methods often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations are expected.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of atorvastatin, based on data from various validated methods.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 5 - 2000 ng/mL0.2 - 151 ng/mL
Lower Limit of Quantification (LLOQ) 10.45 - 22.86 ng/mL0.2 - 0.25 ng/mL
Accuracy (% Recovery) 90.45% - 97.67%87% - 114%
Precision (%RSD) < 15%< 15%
Selectivity Moderate; potential for interference from matrix components.High; mass-based detection minimizes interferences.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and operation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS techniques for atorvastatin quantification in plasma.

HPLC-UV Method

This method is suitable for determining atorvastatin concentrations in plasma for pharmacokinetic or bioequivalence studies.

a) Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

b) Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.01 M sodium phosphate buffer (pH 4.5) in a ratio of 40:30:30 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm.

  • Column Temperature: Ambient.

LC-MS/MS Method

This highly sensitive and selective method is the gold standard for bioanalysis, capable of detecting atorvastatin at very low concentrations in complex biological matrices like human plasma.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard (e.g., Proguanil).

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax XDB Phenyl column (or equivalent).

  • Mobile Phase: A mixture of 0.2% acetic acid buffer, methanol, and acetonitrile (20:16:64, v/v).

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: ESI in positive mode.

  • MRM Transition: For atorvastatin, monitor the transition from m/z 559.2 to 440.0.

Methodology Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the general signaling pathway context for atorvastatin's mechanism of action.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Method Development cluster_validation Phase 2: Individual Method Validation cluster_crossval Phase 3: Cross-Validation cluster_conclusion Phase 4: Conclusion Define Define Analytical Requirements (Sensitivity, Range, Matrix) MethodA Develop/Optimize Method A (e.g., HPLC-UV) Define->MethodA MethodB Develop/Optimize Method B (e.g., LC-MS/MS) Define->MethodB ValidateA Validate Method A (Accuracy, Precision, Linearity) MethodA->ValidateA ValidateB Validate Method B (Accuracy, Precision, Linearity) MethodB->ValidateB AnalyzeSamples Analyze Same Set of Samples (e.g., Spiked Plasma) with Both Methods ValidateA->AnalyzeSamples ValidateB->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman, Correlation) AnalyzeSamples->CompareResults AssessBias Assess Proportional & Constant Bias CompareResults->AssessBias Conclusion Determine if Methods are Interchangeable AssessBias->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

A Comparative Analysis of Advanced Phosphorescent Materials for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular probes and materials science, phosphorescent compounds are distinguished by their unique photophysical properties, particularly their long-lived excited states. This characteristic allows for applications ranging from bioimaging and chemical sensing to organic light-emitting diodes (OLEDs). This guide provides a comparative overview of a leading class of phosphorescent materials—cyclometalated Iridium(III) complexes—against other prominent alternatives, namely Platinum(II) complexes and Europium(III) chelates.

For the purpose of this guide, we will refer to the high-performance Iridium(III) complexes as Phosphorin , a representative model for state-of-the-art phosphorescent probes known for their exceptional quantum efficiency and tunability.[1][2]

Quantitative Performance Comparison

The selection of a phosphorescent material is critically dependent on its performance metrics. The following table summarizes the key photophysical properties of this compound (Iridium(III) complexes) and its alternatives.

FeatureThis compound (Iridium(III) Complexes)Platinum(II) ComplexesEuropium(III) Chelates
Phosphorescence Quantum Yield (ΦP) Very High (up to ~99%)[3][4]Moderate to HighModerate (e.g., 14-28%)[5]
Phosphorescence Lifetime (τ) Microseconds (µs)[2][6]Microseconds (µs)[7][8]Milliseconds (ms)[5]
Emission Wavelength Highly Tunable (Blue to Red)[3][9]Tunable (Green to Red)Characteristic Narrow Bands (Red)[10]
Photostability Excellent[3]GoodVery High[5][11]
Key Applications Bioimaging, OLEDs, Chemosensors[3][12]Oxygen Sensing, Lifetime Imaging[7][8]Time-Resolved Immunoassays[13]

Detailed Material Analysis

1. This compound (Iridium(III) Complexes)

This compound represents the pinnacle of modern phosphorescent material design, primarily due to its high phosphorescence quantum yields, which can approach 100% under optimal conditions.[4] This high efficiency stems from the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates the otherwise spin-forbidden transition from the triplet excited state to the singlet ground state.

  • Advantages: The emission color of this compound can be precisely tuned across the entire visible spectrum by modifying its ligand structures.[3][9] This, combined with excellent chemical stability and microsecond-range lifetimes, makes it exceptionally versatile for applications including high-resolution cellular imaging, oxygen sensing, and as emitters in highly efficient OLEDs.[2][3][12]

  • Limitations: While robust, the synthesis of complex iridium-based ligands can be intricate and costly.

2. Platinum(II) Complexes

Platinum(II) complexes are another significant class of transition metal-based phosphors. They share some similarities with iridium complexes but have found a particular niche in specific sensing applications.

  • Advantages: Pt(II) complexes are well-suited for oxygen sensing, as their phosphorescence is efficiently quenched by molecular oxygen.[7] This property, along with their microsecond lifetimes, is leveraged in phosphorescence lifetime imaging (PLIM) to map oxygen concentrations in biological tissues.[7][8]

  • Limitations: Their quantum yields are generally lower than the best-performing iridium complexes, and they can be more susceptible to photobleaching under intense or prolonged irradiation.

3. Europium(III) Chelates

Europium(III) chelates belong to the lanthanide series of phosphorescent materials and exhibit distinctly different photophysical properties compared to heavy metal complexes.

  • Advantages: The most striking feature of Eu(III) chelates is their exceptionally long phosphorescence lifetime, often in the millisecond range.[5] This allows for time-gated detection techniques, which eliminate background fluorescence and significantly enhance signal-to-noise ratios, a major advantage in bioassays.[10] They also display remarkable photostability and characteristic sharp emission peaks.[5][11]

  • Limitations: Their quantum yields in aqueous environments can be modest unless the europium ion is well-shielded by the organic ligand.[5] Furthermore, their emission is typically restricted to the red region of the spectrum, limiting their use in multicolor imaging applications.

Experimental Protocols

Objective comparison of phosphorescent materials requires standardized and rigorous measurement protocols. Below are methodologies for two key performance experiments.

1. Measurement of Phosphorescence Quantum Yield (ΦP)

The absolute phosphorescence quantum yield is determined using an integrating sphere, which captures all photons emitted from the sample.[9][14]

Methodology:

  • System Setup: An excitation light source (e.g., laser or xenon lamp with a monochromator) is directed into an integrating sphere coated with a highly reflective material. A spectrometer is positioned at an exit port of the sphere to detect the emitted light.[14]

  • Blank Measurement: A cuvette containing only the solvent is placed in the sphere and the spectrum of the scattered excitation light is recorded. This serves as the reference.[14]

  • Sample Measurement: The blank is replaced with the sample cuvette containing the phosphorescent material dissolved in the same solvent. The sample is placed so the excitation beam hits it directly.[14]

  • Data Acquisition: The emission spectrum of the sample is recorded, which includes both the emitted phosphorescence and the unabsorbed, scattered excitation light.

  • Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the depleted excitation peak from the sample measurement relative to the reference.[15]

2. Measurement of Phosphorescence Lifetime (τ)

The phosphorescence lifetime is measured using time-resolved spectroscopy, typically with the Multi-Channel Scaling (MCS) technique for microsecond to millisecond decays.[16][17]

Methodology:

  • Sample Excitation: The sample is excited with a short pulse of light from a source like a pulsed laser or a flash lamp.[17]

  • Photon Detection: Emitted photons are detected by a sensitive, high-speed photodetector, such as a photomultiplier tube (PMT).

  • Time Stamping: The MCS electronics record the arrival time of each detected photon relative to the excitation pulse. Unlike Time-Correlated Single Photon Counting (TCSPC), MCS is suitable for longer lifetimes as it can count multiple photons per excitation cycle.[17]

  • Histogram Formation: Over many excitation cycles, a histogram of photon counts versus time is constructed. This histogram represents the decay of the phosphorescence intensity over time.[17]

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the characteristic lifetime (τ), which is the time it takes for the intensity to decrease to 1/e of its initial value.[16]

Visualizations of Key Processes

To better understand the underlying principles and workflows, the following diagrams illustrate the phosphorescence mechanism and a typical experimental setup.

G Mechanism of Phosphorescence (Jablonski Diagram) S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in phosphorescence.

G Workflow for Phosphorescence Lifetime Measurement cluster_setup Experimental Setup cluster_analysis Data Processing LightSource Pulsed Light Source (Laser/Flash Lamp) Sample Sample LightSource->Sample Detector Photodetector (PMT) Sample->Detector MCS Multi-Channel Scaling (MCS) Electronics Detector->MCS DecayCurve Decay Curve (Intensity vs. Time) MCS->DecayCurve Analysis Exponential Fit & Lifetime (τ) Calculation DecayCurve->Analysis

Caption: A typical experimental workflow for measuring phosphorescence lifetime using time-resolved methods.

Conclusion

The choice between this compound (Iridium(III) complexes), Platinum(II) complexes, and Europium(III) chelates depends heavily on the specific requirements of the application.

  • For applications demanding the highest brightness, color tunability, and efficiency, such as advanced OLEDs and multicolor bioimaging, This compound is the superior choice.[1][3]

  • For targeted applications like oxygen sensing and phosphorescence lifetime imaging, Platinum(II) complexes offer a well-established and effective solution.[7]

  • For assays where background signal is a major concern and time-gated detection is feasible, the long lifetimes and high photostability of Europium(III) chelates provide an unparalleled advantage.[5][10]

By understanding the distinct performance characteristics and the methodologies used to measure them, researchers can make informed decisions to select the optimal phosphorescent material for their scientific and developmental needs.

References

Evaluating the Specificity of Novel Kinase Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of protein kinase activity is paramount. The development of novel fluorescent probes for kinase activity, herein referred to as "Probe P," necessitates a rigorous evaluation of their specificity and performance against established methodologies. This guide provides a framework for such an evaluation, offering a comparative analysis of Probe P with common fluorescence-based kinase assay techniques.

This guide will delve into the specificity of these hypothetical "Phosphorin-based" probes by comparing their operational principles and performance metrics with well-established kinase assay technologies. We will explore key parameters such as signal-to-background ratio, susceptibility to interference, and suitability for high-throughput screening.

Key Principles of Kinase Detection Assays

The fundamental goal of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor molecule, typically ATP, to a substrate. The specificity of a probe is its ability to accurately and selectively detect this phosphorylation event without being influenced by other components in the reaction mixture.

I. Visualizing Kinase Signaling and Experimental Workflow

Understanding the biological context and the experimental procedure is crucial for evaluating any new probe. Below are diagrams illustrating a common kinase signaling pathway and a typical workflow for a fluorescence-based kinase assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Figure 1: A simplified diagram of the MAPK/ERK signaling cascade, a common pathway studied in kinase research.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, and ATP solutions B Dispense Kinase and Substrate into microplate wells A->B C Add ATP to initiate phosphorylation reaction B->C D Incubate at optimal temperature and time C->D E Add Probe P and detection reagents D->E F Incubate for signal development E->F G Measure fluorescence signal with a plate reader F->G H Calculate kinase activity or inhibition G->H

Figure 2: A generalized workflow for a fluorescence-based kinase assay using a novel probe.

II. Comparative Analysis of Kinase Assay Technologies

The specificity of Probe P must be benchmarked against existing technologies. The following table summarizes the key characteristics of major fluorescence-based and luminescence-based kinase assays.

FeatureProbe P (Hypothetical)Fluorescence Polarization (FP)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Luminescence-Based (e.g., Kinase-Glo®)
Principle Direct binding to phosphorylated substrateChange in the rotational speed of a fluorescently labeled substrate upon phosphorylation and antibody binding.[1]Non-radiative energy transfer between a donor and an acceptor fluorophore on a substrate and an antibody.[1]Measurement of remaining ATP after the kinase reaction using a luciferase-luciferin system.[2]
Detection Fluorescence IntensityPolarized FluorescenceTime-Resolved FluorescenceLuminescence
Specificity Determinants Intrinsic affinity of the probe for the phosphorylated motif.Specificity of the phospho-specific antibody.Specificity of the phospho-specific antibody and the substrate sequence.Measures a universal product (ATP depletion), not specific to a particular kinase-substrate pair.
Advantages Potentially antibody-free, direct detection.Homogeneous, single-step addition.[1]High sensitivity, low background due to time-resolved measurement.[1]Universal for any ATP-dependent kinase, high sensitivity.[3][4][5]
Disadvantages Potential for off-target binding to other phosphorylated molecules or ATP.Requires a specific antibody for each phosphorylation site; potential for light scattering interference.Requires labeling of substrate and antibody with specific fluorophores; potential for compound interference with FRET.Indirect measurement of phosphorylation; compounds can inhibit luciferase.[3]
High-Throughput Screening (HTS) Suitability HighHighHighVery High

III. Experimental Protocols for Specificity Evaluation

To rigorously assess the specificity of Probe P, a series of experiments should be conducted. Below are generalized protocols for key experiments.

A. In Vitro Kinase Assay with Probe P

Objective: To determine the signal-to-background ratio and the dynamic range of Probe P in a purified system.

Materials:

  • Purified active kinase

  • Specific peptide substrate for the kinase

  • Probe P

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Stop solution (e.g., EDTA)

  • 384-well microplate

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to desired concentrations in the kinase reaction buffer.

  • Set up Reactions: In a 384-well plate, add the kinase and its specific substrate. Include negative controls with no kinase and no substrate.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Add stop solution to terminate the kinase reaction.

  • Probe Addition: Add Probe P to all wells.

  • Signal Detection: Incubate as required for the probe and then measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

B. Cross-Reactivity Panel

Objective: To assess the specificity of Probe P against a panel of different kinases and phosphorylated substrates.

Procedure:

  • Perform the in vitro kinase assay as described above.

  • In parallel, set up reactions with a panel of other kinases, including those from different families (e.g., tyrosine kinases vs. serine/threonine kinases).

  • Include wells with various phosphorylated peptides that are not the specific substrate for the primary kinase of interest.

  • Compare the signal generated in the presence of the target kinase and substrate to the signal from the cross-reactivity panel. A highly specific probe will show a strong signal only in the presence of the intended phosphorylated substrate.

C. Comparison with a Gold-Standard Method (e.g., Radiometric Assay)

Objective: To validate the results obtained with Probe P against a well-established, quantitative method.

Procedure:

  • Perform a kinase assay in parallel using both Probe P and a radiometric assay with [γ-³²P]ATP.[6][7]

  • For the radiometric assay, after the reaction, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[8]

  • Compare the kinase activity profiles and inhibitor potencies (IC₅₀ values) obtained from both methods. A high degree of correlation will validate the accuracy of Probe P.

IV. Conclusion

The evaluation of a novel fluorescent probe, such as the hypothetical "this compound-based" Probe P, requires a multi-faceted approach. By comparing its performance against established methods like Fluorescence Polarization, TR-FRET, and luminescence-based assays, researchers can gain a comprehensive understanding of its specificity, sensitivity, and limitations. The experimental protocols outlined in this guide provide a roadmap for a thorough validation process, ensuring that the data generated with any new probe is both accurate and reliable. The ultimate goal is to select a probe that offers the highest specificity for the biological question at hand, thereby advancing our understanding of kinase signaling in health and disease.

References

Head-to-Head Analysis: Phosphorin vs. Non-Phosphorin Analogues in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular communication, the reversible phosphorylation of proteins serves as a fundamental switch, dictating a vast array of physiological responses. This guide provides a comparative analysis of molecules that undergo phosphorylation, conceptually termed "Phosphorin analogues," and their counterparts that are incapable of this modification or mimic its effects, referred to as "non-Phosphorin analogues." This examination is crucial for researchers in drug development and molecular biology seeking to modulate signaling pathways with precision.

The term "this compound analogue" in this context refers to any protein or peptide that possesses specific amino acid residues (serine, threonine, or tyrosine) that can be enzymatically phosphorylated by kinases. "Non-Phosphorin analogues," conversely, represent engineered versions of these molecules. These can include mutants where the phosphorylatable residue is replaced by one that cannot be phosphorylated (e.g., alanine), or by a residue that mimics the negative charge of a phosphate group (e.g., aspartic or glutamic acid), thereby creating a constitutively active or inactive state.

Principles of Phosphorylation-Dependent Signaling

Phosphorylation is a key post-translational modification where a phosphate group is added to a protein, often resulting in a conformational change that alters its activity, localization, or interaction with other proteins.[1] This dynamic process is regulated by the competing activities of protein kinases and phosphatases.

A typical phosphorylation-dependent signaling cascade is initiated by an extracellular stimulus, leading to the activation of a series of intracellular kinases. Each kinase in the cascade phosphorylates and activates the next, amplifying the signal until it reaches its target effector proteins, which then execute a specific cellular response.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (Inactive) Receptor->Kinase1 Activation Kinase1_A Kinase 1 (Active) Kinase1->Kinase1_A Phosphorylation Kinase2 Kinase 2 (Inactive) Kinase1_A->Kinase2 Phosphorylation Kinase2_A Kinase 2 (Active) Kinase2->Kinase2_A Effector Effector Protein (Inactive) Kinase2_A->Effector Phosphorylation Effector_A Effector Protein (Active) Effector->Effector_A Response Cellular Response Effector_A->Response Ligand Ligand Ligand->Receptor Binding

Figure 1: A generic kinase signaling pathway.

Comparative Performance Analysis

To illustrate the functional differences between this compound and non-Phosphorin analogues, the following table presents hypothetical data from a kinase activity assay. In this scenario, we compare a wild-type (WT) substrate protein ("this compound") with two engineered versions ("non-Phosphorin"): a non-phosphorylatable mutant (Alanine substitution) and a phosphomimetic mutant (Aspartic acid substitution).

Analogue TypeSubstrateKinase Activity (U/mg)Downstream Pathway Activation (Fold Change)
This compound Wild-Type Protein150 ± 1210.5 ± 0.8
Non-Phosphorin Non-phosphorylatable Mutant (S133A)5 ± 0.51.2 ± 0.2
Non-Phosphorin Phosphomimetic Mutant (S133D)N/A (Constitutively Active)25.3 ± 1.5

Table 1: Hypothetical Performance Comparison of this compound and Non-Phosphorin Analogues. Data represents the mean ± standard deviation from triplicate experiments. Kinase activity for the phosphomimetic is not applicable as it is designed to be constitutively active, bypassing the need for kinase-mediated phosphorylation.

Experimental Protocols

The data presented above would typically be generated using a combination of in vitro kinase assays and cell-based reporter assays.

In Vitro Kinase Activity Assay

This assay measures the rate at which a kinase transfers a phosphate group to its substrate.

Objective: To quantify the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified kinase

  • Purified substrate (Wild-Type, S133A mutant)

  • ATP (radiolabeled or with a detectable tag)

  • Kinase reaction buffer

  • Phosphocellulose paper or other capture medium

  • Scintillation counter or plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching buffer.

  • Spot the reaction mixture onto a phosphocellulose paper.

  • Wash the paper to remove unincorporated ATP.

  • Quantify the incorporated phosphate on the substrate using a scintillation counter or other appropriate detection method.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Initiate with ATP A->B C Incubate at 30°C B->C D Stop Reaction C->D E Spot on Phosphocellulose Paper D->E F Wash to Remove Unincorporated ATP E->F G Quantify Signal F->G

References

Confirming the Reproducibility of Phosphorin's Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement and a critical factor in the progression of drug development. This guide provides a framework for evaluating the reproducibility of the experimental results of Phosphorin, a hypothetical MEK inhibitor. By comparing its performance with established alternatives and providing detailed experimental protocols, researchers can independently verify and build upon initial findings.

Comparative Performance of MEK/ERK Inhibitors

To contextualize the performance of "this compound," we present a comparative analysis of publicly available data for well-characterized MEK and ERK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The data presented below is a summary of IC50 values obtained from various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[1][2]

InhibitorTargetCell LineIC50 (nM)
This compound (Hypothetical) MEK1/2 A375 (Melanoma, BRAF V600E) ~1
TrametinibMEK1/2BON1 (Neuroendocrine)0.44[3]
QGP-1 (Neuroendocrine)6.359[3]
NCI-H727 (Neuroendocrine)84.12[3]
HT-29 (Colorectal)0.48 - 36[4]
COLO205 (Colorectal)0.48 - 36[4]
BRAF V600E Melanoma cell lines1.0 - 2.5[5]
SelumetinibMEK1/2Various Cancer Cell LinesVaries
Ulixertinib (BVD-523)ERK1/2ERK2 (cell-free)<0.3[6]
A375 (Melanoma, BRAF V600E)180[7]
BT40 (Pediatric Low-Grade Glioma)62.7[8]
MAPK reporter assay in various cell lines~10[8]
SCH772984ERK1/2BON1 (Neuroendocrine)4.1[3]
QGP-1 (Neuroendocrine)228[3]
NCI-H727 (Neuroendocrine)454.5[3]
SH-SY5Y (Neuroblastoma)75 (ERK IC50), 24 (Viability IC50)[9]

Experimental Protocols

To ensure the reproducibility of experimental results, it is imperative to follow standardized and detailed protocols. Below are methodologies for key experiments typically used to characterize MEK/ERK pathway inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant active MEK1 or ERK2 enzyme

  • Kinase substrate (e.g., inactive ERK2 for MEK1 assay)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

  • Test compound (e.g., this compound) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multiwell plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include wells with a known inhibitor as a positive control and DMSO alone as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.[10]

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]

Materials:

  • Cells cultured in opaque-walled multiwell plates (96-well or 384-well)

  • Test compound (e.g., this compound)

  • CellTiter-Glo® Reagent

  • Orbital shaker

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[12][13]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Record the luminescence using a plate reader.[12]

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK)

This protocol is used to detect the phosphorylation status of ERK, a downstream target of MEK, to confirm the inhibitory activity of the compound on the signaling pathway.

Materials:

  • Cell lysates from cells treated with the test compound

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control protein.

Visualizing Experimental Frameworks

To further clarify the experimental and logical relationships, the following diagrams are provided.

G This compound Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 MEK-ERK Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK activates RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation promotes This compound This compound This compound->MEK inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by this compound.

G Experimental Workflow for this compound Evaluation Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat cells with this compound and control inhibitors Cell_Culture->Compound_Treatment In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Treatment->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (Cellular IC50) Compound_Treatment->Cell_Viability_Assay Western_Blot Western Blot for p-ERK (Target Engagement) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison In_Vitro_Kinase_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Reproducibility and Efficacy Data_Analysis->Conclusion

Caption: Workflow for experimental validation of this compound's activity.

G Logical Comparison of MEK/ERK Inhibitors Inhibitor_Class MEK/ERK Inhibitors This compound This compound (Hypothetical) Inhibitor_Class->this compound Trametinib Trametinib Inhibitor_Class->Trametinib Selumetinib Selumetinib Inhibitor_Class->Selumetinib Ulixertinib Ulixertinib Inhibitor_Class->Ulixertinib SCH772984 SCH772984 Inhibitor_Class->SCH772984 IC50 IC50 (Potency) This compound->IC50 compare Trametinib->IC50 compare Ulixertinib->IC50 compare Evaluation_Metrics Evaluation Metrics Evaluation_Metrics->IC50 Selectivity Selectivity Evaluation_Metrics->Selectivity Cellular_Activity Cellular Activity Evaluation_Metrics->Cellular_Activity Reproducibility Reproducibility Evaluation_Metrics->Reproducibility

Caption: Framework for comparing this compound to other MEK/ERK inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Phosphorin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of phosphorin, a phosphorus-containing heterocyclic compound. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best practices for handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Waste Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

  • Container Management: Use only designated, chemically resistant containers for this compound waste. Ensure containers are in good condition, with tightly sealing lids. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step-by-Step Disposal Procedures

The disposal of this compound waste should be approached systematically. The following steps outline a general procedure that should be adapted to your specific laboratory and institutional requirements.

  • Waste Identification and Labeling: All this compound waste must be clearly and accurately labeled. Proper labeling is a cornerstone of safe waste management, providing critical information to all personnel who may handle the container.

  • Waste Accumulation: Store this compound waste in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secure, secondary containment area to prevent spills from spreading.

  • Request for Pickup: Once a waste container is approaching its capacity, or if waste has been stored for a period approaching your institution's limit (often 90 days), a waste pickup request should be submitted to your EHS department.

  • Documentation: Maintain a detailed log of all this compound waste generated. This log should include the date, quantity, and chemical composition of the waste.

Data Presentation: Waste Container Labeling

Accurate and comprehensive labeling of hazardous waste containers is a regulatory requirement and a critical safety measure. The following table summarizes the essential information that must be included on a this compound waste label.

Label ComponentDescriptionExample
Generator Information Name and contact information of the principal investigator or laboratory supervisor.Dr. Jane Doe, Acme Labs, 555-1234
Chemical Composition Full chemical name of all contents, including solvents. Do not use abbreviations or chemical formulas. List the percentage of each component.This compound (5%), Dichloromethane (95%)
Hazard Identification Check all applicable hazard characteristics (e.g., ignitable, corrosive, reactive, toxic).Toxic, Ignitable
Accumulation Start Date The date when the first drop of waste was added to the container.2025-10-27

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Phosphorin_Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal start This compound-containing Experiment waste Generate this compound Waste start->waste ppe Don Appropriate PPE waste->ppe Initiate Disposal container Select & Label Hazardous Waste Container ppe->container saa Store in Satellite Accumulation Area container->saa pickup Request EHS Waste Pickup saa->pickup Container Nearing Full or Time Limit Reached end Proper Disposal by EHS Personnel pickup->end

This compound Waste Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety data sheets (SDS) and EHS protocols for the most accurate and compliant disposal procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorin
Reactant of Route 2
Phosphorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.